But-3-yn-1-yl methanesulfonate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
but-3-ynyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYYFNGGGLDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72486-09-0 | |
| Record name | but-3-yn-1-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
But-3-yn-1-yl Methanesulfonate: A Core Component in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-yn-1-yl methanesulfonate, a bifunctional organic molecule, has emerged as a critical building block in contemporary drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal alkyne group and a reactive methanesulfonate ester, provides chemists with a versatile tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, structure, and utility of this compound, with a focus on its application in the synthesis of PROTACs.
Chemical Properties and Structure
This compound is characterized by the presence of both a nucleophilic-susceptible methanesulfonate group and a terminal alkyne moiety, which is amenable to a variety of coupling reactions.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are experimentally determined, others are estimated based on computational models and data from analogous compounds due to limited public availability of experimental data.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃S | PubChem[1] |
| Molecular Weight | 148.18 g/mol | PubChem[1] |
| IUPAC Name | but-3-ynyl methanesulfonate | PubChem[1] |
| CAS Number | 72486-09-0 | AChemBlock[2] |
| SMILES | C#CCCOS(C)(=O)=O | AChemBlock[2] |
| Appearance | Yellow to Orange Liquid | AChemBlock (for 95% purity)[2] |
| Boiling Point | Not explicitly available. Estimated to be higher than its precursor, but-3-yn-1-ol (128.9 °C). The related but-3-yn-1-yl 4-methylbenzenesulfonate has a boiling point of 128 °C at 0.01 mmHg.[3][4] | N/A |
| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature, as its precursor, but-3-yn-1-ol, has a melting point of -63.6 °C.[4] | N/A |
| Density | Not explicitly available. The related but-3-yn-1-yl 4-methylbenzenesulfonate has a density of 1.27 g/mL at 25 °C.[3] | N/A |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |
Structural Visualization
The three-dimensional structure of this compound is crucial for understanding its reactivity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms within the molecule.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the mesylation of its corresponding alcohol, but-3-yn-1-ol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Materials:
-
But-3-yn-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirring bar is charged with but-3-yn-1-ol and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (or pyridine) is added dropwise to the stirred solution.
-
Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: The reaction mixture is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with cold dilute hydrochloric acid (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Reactivity and Stability
The chemical behavior of this compound is dictated by its two primary functional groups:
-
Methanesulfonate Group: The methanesulfonate (mesylate) is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is fundamental to its use in attaching the butynyl linker to other molecules.
-
Terminal Alkyne Group: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations. Most notably, it is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for forming triazole linkages.[5][]
Stability: Sulfonate esters, including methanesulfonates, are generally stable under neutral and moderately acidic conditions. However, they are susceptible to hydrolysis under strongly acidic or basic conditions. The stability of this compound is sufficient for its use in subsequent synthetic steps, provided that harsh acidic or basic conditions are avoided.
Application in PROTAC Synthesis
The primary application of this compound in modern drug discovery is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Attachment of the Linker: The methanesulfonate group of this compound is displaced by a nucleophilic group (e.g., an amine or a phenol) on either the E3 ligase ligand or the target protein ligand. This reaction forms a stable ether or amine linkage, incorporating the butynyl moiety.
-
Click Chemistry: The terminal alkyne of the functionalized ligand is then reacted with an azide-modified partner (the other ligand for the PROTAC) via CuAAC click chemistry. This reaction forms a stable triazole ring, completing the assembly of the PROTAC molecule.
The following diagram illustrates the logical workflow of using this compound in the synthesis of a PROTAC.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
HC≡C- : A triplet around δ 2.0-2.5 ppm, corresponding to the acetylenic proton, coupled to the adjacent methylene group.
-
-CH₂-C≡ : A triplet of doublets or a quartet around δ 2.5-2.8 ppm, corresponding to the methylene group adjacent to the alkyne.
-
-O-CH₂- : A triplet around δ 4.2-4.5 ppm, corresponding to the methylene group attached to the oxygen of the methanesulfonate group.
-
CH₃-S- : A singlet around δ 3.0-3.3 ppm, corresponding to the methyl group of the methanesulfonate.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
H-C≡ : A signal around δ 70-75 ppm.
-
-C≡C- : A signal around δ 80-85 ppm.
-
-CH₂-C≡ : A signal around δ 20-25 ppm.
-
-O-CH₂- : A signal around δ 65-70 ppm.
-
CH₃-S- : A signal around δ 35-40 ppm.
IR (Infrared) Spectroscopy
-
≡C-H stretch : A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch : A weak to medium peak around 2100-2200 cm⁻¹.
-
S=O stretch : Strong, characteristic peaks in the region of 1350-1380 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).
-
C-O stretch : A strong peak in the region of 1000-1100 cm⁻¹.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of PROTACs. Its dual functionality allows for the straightforward introduction of a "clickable" alkyne handle onto various molecular scaffolds. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is set to grow, making it an indispensable tool for researchers in drug discovery.
References
- 1. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Butyn-1-ol 1-methanesulfonate 95% | CAS: 72486-09-0 | AChemBlock [achemblock.com]
- 3. parchem.com [parchem.com]
- 4. 3-Butyn-1-ol 97 927-74-2 [sigmaaldrich.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to But-3-yn-1-yl Methanesulfonate for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of But-3-yn-1-yl methanesulfonate (CAS Number: 72486-09-0), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and application of this compound in PROTAC design, with a focus on its role as a versatile alkyne-containing linker. Detailed experimental protocols for its synthesis and incorporation into a PROTAC are provided, along with a discussion of the underlying ubiquitin-proteasome pathway. This guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Introduction to this compound
This compound is a chemical compound that has gained significant attention in the field of medicinal chemistry, particularly as a component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The terminal alkyne group in this compound makes it an ideal linker precursor for "click chemistry," a set of biocompatible reactions that enable the efficient and modular assembly of complex molecules like PROTACs.[3]
The methanesulfonate group serves as a good leaving group, facilitating the attachment of this linker to a suitable nucleophile on one of the PROTAC's ligands. The alkyne functionality then provides a reactive handle for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect the other ligand, which would be functionalized with an azide group.[1] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions, a critical step in optimizing the degradation of a target protein.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 72486-09-0 | [4] |
| Molecular Formula | C₅H₈O₃S | [4] |
| Molecular Weight | 148.18 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | CS(=O)(=O)OCCC#C | [5] |
| InChI Key | APJYYFNGGGLDJF-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥95% | - |
| Storage Conditions | Sealed in dry, 2-8°C | - |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol, 3-butyn-1-ol, through a mesylation reaction. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Butyn-1-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product may be purified by flash column chromatography on silica gel if necessary.
-
Logical Workflow for Synthesis
Application in PROTAC Synthesis
The terminal alkyne of this compound is a versatile functional group for its incorporation into PROTACs, most commonly via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction forms a stable triazole ring, which serves as a part of the PROTAC linker.
Experimental Protocol: Representative PROTAC Synthesis using this compound
This protocol describes a two-step process: first, the attachment of the linker to an E3 ligase ligand, followed by the "click" reaction with a POI ligand.
-
Step 1: Synthesis of Azide-Functionalized POI Ligand
-
This step is highly dependent on the specific POI ligand. Generally, it involves introducing an azide group to a suitable position on the POI ligand that does not interfere with its binding to the target protein. This can be achieved through various chemical transformations, for example, by reacting a hydroxyl or amino group on the POI ligand with an azide-containing reagent.
-
-
Step 2: Synthesis of a Representative PROTAC
-
Attachment of the Linker to the E3 Ligase Ligand: React an E3 ligase ligand containing a nucleophilic group (e.g., a phenol or amine) with this compound in the presence of a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile). The methanesulfonate group will be displaced by the nucleophile, forming an ether or amine linkage.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To a solution of the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water), add a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by LC-MS.
-
The resulting PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).
-
-
PROTAC Synthesis Workflow
Mechanism of Action: The Ubiquitin-Proteasome Pathway
PROTACs containing this compound as part of their linker function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6] This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, and the ubiquitin molecules are recycled. The PROTAC molecule, having acted catalytically, is released and can induce the degradation of another POI molecule.
The Ubiquitin-Proteasome Signaling Pathway
Recent studies have also indicated that intrinsic cellular signaling pathways, such as those involving PARG, PERK, and HSP90, can modulate the efficacy of PROTAC-mediated protein degradation.[5] For instance, inhibition of these pathways has been shown to enhance the degradation of certain target proteins, suggesting a complex interplay between the PROTAC-induced degradation machinery and other cellular processes.[5] This opens up possibilities for combination therapies to enhance the therapeutic window of PROTACs.
Safety and Handling
The precursor, 3-Butyn-1-ol (CAS 927-74-2) , is classified as a flammable liquid and is known to cause skin and serious eye irritation.[7] Methanesulfonyl chloride , the other reagent in its synthesis, is highly corrosive and toxic. Methanesulfonates, as a class of compounds, are alkylating agents and should be treated as potentially mutagenic.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its terminal alkyne functionality makes it particularly well-suited for modular PROTAC assembly via "click chemistry," enabling the rapid generation and optimization of these novel therapeutic agents. A thorough understanding of its properties, synthesis, and the underlying biological mechanism of the PROTACs it helps to create is essential for its effective application in drug discovery and development. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow, paving the way for new treatments for a wide range of diseases.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of But-3-yn-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of But-3-yn-1-yl methanesulfonate. This compound is a valuable intermediate in organic synthesis, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines a detailed experimental protocol for its preparation from 3-butyn-1-ol and methanesulfonyl chloride. Furthermore, it details the analytical techniques used for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction
This compound, also known as 3-butynyl methanesulfonate, is an organic compound featuring a terminal alkyne and a methanesulfonate (mesylate) ester functional group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile building block for introducing a butynyl moiety into a target molecule.[2][3] Its application as a PROTAC linker highlights its importance in the field of targeted protein degradation.[1] This guide provides the necessary information for the successful synthesis and rigorous characterization of this key synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 3-butyn-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.[2][4] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the methanesulfonate ester.[3]
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Butyn-1-ol | C₄H₆O | 70.09 | 927-74-2 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 124-63-0 |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |
| This compound | C₅H₈O₃S | 148.18 | 72486-09-0 |
Detailed Experimental Protocol
This protocol is adapted from general procedures for the mesylation of alcohols.[2][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-butyn-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude this compound by column chromatography on silica gel.
-
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of the product.
¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-C≡ | ~2.0 - 2.2 | Triplet (t) | 1H |
| ≡C-CH ₂- | ~2.6 - 2.8 | Triplet of Triplets (tt) | 2H |
| -CH ₂-O | ~4.3 - 4.5 | Triplet (t) | 2H |
| CH ₃-S | ~3.0 - 3.2 | Singlet (s) | 3H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| H-C ≡ | ~70 - 72 |
| H-C ≡ | ~80 - 82 |
| ≡C-C H₂- | ~18 - 22 |
| -C H₂-O | ~65 - 68 |
| C H₃-S | ~37 - 39 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| ≡C-H | Stretching | ~3300 (sharp, strong) |
| C≡C | Stretching | ~2120 (weak) |
| C-H (alkane) | Stretching | ~2850-2960 |
| S=O (sulfonate) | Asymmetric Stretch | ~1350-1370 (strong) |
| S=O (sulfonate) | Symmetric Stretch | ~1170-1190 (strong) |
| C-O (ester) | Stretching | ~960-1050 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (148.18 g/mol ).[1][5][6]
| Technique | Expected m/z Value | Ion |
| Electrospray Ionization (ESI-MS) | 171.01 | [M+Na]⁺ |
| Electron Ionization (EI-MS) | 148.02 | [M]⁺• (Molecular Ion) |
| 69.03 | [C₅H₅]⁺ (Loss of OSO₂CH₃) | |
| 79.96 | [SO₃CH₃]⁺ (Methanesulfonyl cation) |
Experimental Workflow
The overall process from synthesis to final characterization follows a logical sequence to ensure the desired product is obtained with high purity.
Caption: General workflow for the synthesis and characterization of the title compound.
Conclusion
This guide has detailed a reliable and straightforward method for the synthesis of this compound. The provided protocols for synthesis, purification, and characterization are essential for researchers requiring this versatile chemical building block. The tabulated spectral data serves as a valuable reference for the structural confirmation of the synthesized product. Adherence to these methodologies will enable the consistent and successful preparation of high-purity this compound for its various applications in organic and medicinal chemistry.
References
An In-depth Technical Guide to But-3-yn-1-yl Methanesulfonate (C₅H₈O₃S) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of But-3-yn-1-yl methanesulfonate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its molecular formula C₅H₈O₃S and a molecular weight of 148.18 g/mol , this compound serves as a versatile linker precursor, enabling the covalent joining of a target protein ligand and an E3 ligase ligand through highly efficient "click chemistry."[1][2] This document details its chemical properties, its central role in the PROTAC mechanism, and standardized protocols for its application and evaluation in a research setting.
Core Molecular and Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal alkyne group and a methanesulfonate (mesylate) leaving group. The alkyne moiety is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allowing for the stable and efficient formation of a triazole linkage. The mesylate group facilitates nucleophilic substitution, enabling its initial conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.
A summary of its key computed properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃S | --INVALID-LINK-- |
| Molecular Weight | 148.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | but-3-ynyl methanesulfonate | --INVALID-LINK-- |
| SMILES | CS(=O)(=O)OCCC#C | --INVALID-LINK-- |
| XLogP3-AA | 0.2 | --INVALID-LINK-- |
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] The linker, synthesized from precursors like this compound, is a critical component that dictates the efficacy of the final PROTAC molecule.[1][3] Its length, composition, and flexibility are paramount for the successful formation of a stable ternary complex between the target protein and the E3 ligase, which is the necessary first step for ubiquitination and subsequent degradation.[1][4]
The alkyne group of this compound is particularly valuable as it allows for the modular and highly efficient assembly of PROTAC libraries via CuAAC click chemistry.[3][] This enables researchers to systematically vary the linker length and composition to identify the optimal candidate for a given target.[]
References
Spectroscopic Profile of But-3-yn-1-yl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for But-3-yn-1-yl methanesulfonate (CAS No: 72486-09-0), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural fragments and comparison with related molecules. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.
Chemical Structure and Properties
This compound possesses a terminal alkyne and a methanesulfonate ester functional group. These features are crucial in determining its spectroscopic characteristics.
-
Molecular Formula: C₅H₈O₃S
-
IUPAC Name: but-3-ynyl methanesulfonate[2]
-
SMILES: C#CCCOS(=O)(=O)C
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | t | 2H | -CH₂-OSO₂- |
| ~3.0 | s | 3H | -SO₂-CH₃ |
| ~2.6 | dt | 2H | -C≡C-CH₂- |
| ~2.0 | t | 1H | ≡C-H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~80 | -C ≡CH |
| ~70 | -C≡C H |
| ~68 | -C H₂-OSO₂- |
| ~37 | -SO₂-C H₃ |
| ~19 | -C≡C-C H₂- |
Table 3: Predicted IR Data (Sample: Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~2120 | Sharp, Weak | C≡C stretch |
| ~1350 & ~1175 | Strong | S=O asymmetric and symmetric stretch (sulfonate) |
| ~970 | Strong | S-O stretch (sulfonate) |
Table 4: Predicted Mass Spectrometry Data (Ionization: EI)
| m/z | Relative Intensity | Assignment |
| 148 | Low | [M]⁺ (Molecular Ion) |
| 69 | Moderate | [C₄H₅O]⁺ |
| 53 | High | [C₄H₅]⁺ (Butynyl fragment) |
| 79 | Moderate | [CH₃SO₂]⁺ (Mesyl fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.[8] Softer ionization methods like Electrospray Ionization (ESI) can also be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. ursinus.edu [ursinus.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. fiveable.me [fiveable.me]
A Technical Guide to But-3-yn-1-yl Methanesulfonate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of But-3-yn-1-yl methanesulfonate, a crucial bifunctional linker molecule employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis via the mesylation of but-3-yn-1-ol is provided. Furthermore, this guide elucidates the pivotal role of this compound within the broader context of the PROTAC mechanism of action, which is visually represented through a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of targeted protein degradation and drug discovery.
Chemical Identity and Synonyms
This compound is a chemical compound that serves as a versatile building block in organic synthesis, most notably in the construction of PROTACs. Its systematic IUPAC name is but-3-ynyl methanesulfonate or This compound .[1][2] The compound is also known by several synonyms, which are listed in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | but-3-ynyl methanesulfonate |
| Alternate IUPAC Name | This compound |
| CAS Number | 72486-09-0 |
| Molecular Formula | C5H8O3S |
| Synonyms | 3-butynyl methanesulfonate |
| 3-Butyn-1-ol, methanesulfonate | |
| 1-butyn-4-yl methanesulfonate | |
| But-3-ynyl methanesulphonate |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally derived, others are computed.
| Property | Value | Source |
| Molecular Weight | 148.18 g/mol | PubChem[1][2] |
| Appearance | Yellow to Orange Liquid | ChemicalBook |
| Storage Temperature | Room Temperature | ChemicalBook |
| Monoisotopic Mass | 148.01941529 Da | PubChem (Computed)[1][2] |
| Topological Polar Surface Area | 51.8 Ų | PubChem (Computed)[1][2] |
| Heavy Atom Count | 9 | PubChem (Computed)[1][2] |
| Covalently-Bonded Unit Count | 1 | PubChem (Computed)[1][2] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, but-3-yn-1-ol. This reaction involves the conversion of the hydroxyl group into a good leaving group, the mesylate group, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Materials and Reagents:
-
But-3-yn-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with but-3-yn-1-ol and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (or pyridine) is added dropwise to the stirred solution. The amount of base is typically in a slight molar excess relative to the alcohol.
-
Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the reaction mixture at 0 °C. The reaction is typically exothermic, and slow addition is crucial to maintain the temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, the reaction is quenched by the addition of cold water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed sequentially with dilute hydrochloric acid (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Role in PROTACs and Mechanism of Action
This compound is a valuable linker molecule in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The alkyne functional group in this compound allows for its facile conjugation to other molecular fragments via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble the final PROTAC molecule.
The overarching mechanism of action of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system.[4] This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target protein molecules for degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of PROTACs, a revolutionary class of therapeutics. Its bifunctional nature, containing both a reactive mesylate group and a versatile alkyne handle, makes it an ideal linker component for constructing these complex molecules. A thorough understanding of its properties, synthesis, and role in the PROTAC mechanism is essential for researchers working at the forefront of targeted protein degradation and novel drug discovery. This guide provides a foundational resource to aid in these endeavors.
References
Purity and stability of But-3-yn-1-yl methanesulfonate
An In-Depth Technical Guide to the Purity and Stability of But-3-yn-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its alkyne moiety allows for click chemistry reactions, while the methanesulfonate group serves as a good leaving group for nucleophilic substitution. Ensuring the purity and stability of this reagent is critical for the reproducibility of synthetic protocols and the quality of downstream products, especially in the context of pharmaceutical development. This guide provides a comprehensive overview of the purity, stability, and analytical methodologies for this compound, based on available data and established principles for sulfonate esters.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 72486-09-0 | [1][2] |
| Molecular Formula | C₅H₈O₃S | [1][2][3] |
| Molecular Weight | 148.18 g/mol | [1][2][3] |
| IUPAC Name | but-3-ynyl methanesulfonate | [3] |
| Appearance | Yellow to Orange Liquid | [2] |
| Purity (Typical) | ≥95% | [2][4] |
| Storage Temperature | Room Temperature; 2-8°C recommended by some suppliers | [2] |
Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of but-3-yn-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Synthetic Pathway
References
An In-depth Technical Guide to the Safety and Handling of But-3-yn-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological properties of But-3-yn-1-yl methanesulfonate have not been fully investigated. All handling should be conducted by qualified individuals who are aware of the potential hazards. This guide is a synthesis of available data and information on related compounds and should not be considered a substitute for a formal Safety Data Sheet (SDS).
Chemical Identification
This compound is a chemical compound used as a reagent, particularly as a PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1]
| Identifier | Value |
| IUPAC Name | but-3-ynyl methanesulfonate[2] |
| Synonyms | 3-Butynyl Methanesulfonate, 3-Butyn-1-ol, methanesulfonate[2][3] |
| CAS Number | 72486-09-0[1][3] |
| Molecular Formula | C₅H₈O₃S[1][2][3] |
| Molecular Weight | 148.18 g/mol [1][2] |
| Structure | CS(=O)(=O)OCCC#C[2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below. Data for closely related compounds is included for reference where specific data for this compound is unavailable.
| Property | Value | Source |
| Molecular Weight | 148.18 g/mol | PubChem[2] |
| Appearance | Yellow to Orange Liquid | ChemicalBook[3] |
| Boiling Point | 128°C at 0.01 mmHg (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |
| Density | 1.27 g/mL at 25°C (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |
| Flash Point | >65°C (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |
| Solubility | Water soluble (inferred from related compounds) | NOAA[5] |
| Refractive Index | 1.519 (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |
Hazard Identification and GHS Classification
While a complete GHS classification for this compound is not widely available, data from suppliers and related compounds suggest the following potential hazards. The classification for Methyl Methanesulfonate (MMS), a structurally related and well-studied compound, is provided for a comprehensive risk assessment.
This compound (Supplier Data):
| Hazard Class | Hazard Statement |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[3] |
Methyl Methanesulfonate (CAS 66-27-3) - for reference:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects. |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer. |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child. |
| STOT - Repeated Exposure (Category 2) | H373: May cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled. |
| Hazardous to the Aquatic Environment, Long-term (Category 2) | H411: Toxic to aquatic life with long lasting effects. |
Given the presence of the methanesulfonate group, a known alkylating agent, it is prudent to handle this compound as a potential mutagen, carcinogen, and reproductive toxin, similar to Methyl Methanesulfonate.
Experimental Protocols
Detailed experimental safety data for this compound is not publicly available. The methodologies for determining the hazards of related compounds like Methyl Methanesulfonate would follow standard OECD guidelines for chemical safety testing, including:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
-
Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)
-
Mutagenicity: OECD Test Guideline 471 (Ames Test)
-
Carcinogenicity: OECD Test Guideline 451
Safety and Handling Precautions
Based on the potential hazards, the following handling precautions are mandatory.
Engineering Controls
-
Work must be conducted in a well-ventilated chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[6][7]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][7] Contaminated work clothing should not be allowed out of the workplace.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
General Hygiene
-
Wash hands and face thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
Immediately change contaminated clothing.
Storage and Reactivity
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7] Some sources recommend storage at room temperature.[3]
-
Reactivity: The product is chemically stable under standard ambient conditions. Forms explosive mixtures with air on intense heating.
-
Incompatible Materials: Avoid strong oxidizing agents, acids, and bases.[5][7]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[8]
-
If on Skin: Wash with plenty of soap and water. Remove immediately all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
Accidental Release and Disposal
-
Accidental Release: Evacuate the area. Avoid breathing vapors. Ensure adequate ventilation. Absorb spillage with inert material (e.g., sand, silica gel) and collect for disposal.[7][9] Do not let the product enter drains.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]
Visualized Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Butynyl Methanesulfonate | 72486-09-0 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. METHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
Reactivity Profile of the Terminal Alkyne in But-3-yn-1-yl Methanesulfonate: A Technical Guide for Drug Development Professionals
Introduction
But-3-yn-1-yl methanesulfonate is a bifunctional molecule increasingly recognized for its utility in modern drug discovery, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal alkyne, a highly reactive functional group, and a methanesulfonate leaving group, offering orthogonal reactivity for the sequential introduction of different molecular fragments. This guide provides an in-depth analysis of the reactivity profile of the terminal alkyne in this compound, focusing on its application in the development of novel therapeutics. We will delve into the key reactions this functional group undergoes, supported by experimental protocols and quantitative data, and visualize the associated chemical transformations and biological pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol, but-3-yn-1-ol. This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis of this compound from But-3-yn-1-ol
To a solution of but-3-yn-1-ol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), is added at 0 °C. Methanesulfonyl chloride (MsCl) (1.1-1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours, followed by stirring at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.
Reactivity of the Terminal Alkyne
The terminal alkyne of this compound is characterized by the presence of an acidic proton, a consequence of the sp-hybridization of the terminal carbon atom. This acidity allows for the formation of a nucleophilic acetylide anion upon treatment with a suitable base. The terminal alkyne can also participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] This reaction is instrumental in forming a C(sp)-C(sp²) bond and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals. In the context of PROTAC synthesis, the Sonogashira coupling of this compound with an aryl halide-functionalized ligand for a protein of interest (POI) or an E3 ligase is a key step.
Reaction Scheme: Sonogashira Coupling
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1-0.2 equivalents), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) are added. The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 70-95 | [3][4] |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 25 | 80-98 | [5] |
Table 1: Representative conditions and yields for Sonogashira coupling reactions of terminal alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a prime example of click chemistry, is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[6] This reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, making it exceptionally suitable for the final steps of complex molecule synthesis, such as the conjugation of two large fragments in PROTAC assembly.
Reaction Scheme: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General scheme of the CuAAC or "click" reaction.
Experimental Protocol: General Procedure for CuAAC Reaction
To a solution of the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in a mixture of solvents such as tert-butanol and water (1:1), a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water is added, followed by a solution of sodium ascorbate (0.2-0.4 equivalents) in water. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product can be further purified by column chromatography or recrystallization.
| Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | >90 | [6] |
| CuI | - | THF | 25 | 85-95 | [6] |
Table 2: Common conditions and yields for CuAAC reactions.
Application in PROTAC Synthesis: A Workflow
The terminal alkyne of this compound is a linchpin in the modular synthesis of PROTACs. A typical workflow involves the separate synthesis of a POI-binding ligand and an E3 ligase-binding ligand, each functionalized with a complementary reactive group (e.g., an aryl halide or an azide). This compound, or a derivative thereof, is then used to bridge these two components.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
Caption: A modular workflow for PROTAC synthesis.
Biological Mechanism of PROTACs
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-induced degradation of a target protein.
The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, which is catalyzed by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.
Conclusion
This compound is a valuable building block in contemporary drug discovery, primarily owing to the versatile reactivity of its terminal alkyne. The ability to participate in robust and high-yielding reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition allows for the efficient and modular synthesis of complex molecules like PROTACs. A thorough understanding of the reactivity profile of this molecule, coupled with well-defined experimental protocols, is essential for researchers and scientists in the field of drug development to harness its full potential in creating next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols: But-3-yn-1-yl Methanesulfonate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of But-3-yn-1-yl methanesulfonate as a versatile reagent for introducing a terminal alkyne functionality into molecules of interest, enabling their subsequent participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This two-step approach is highly valuable in bioconjugation, drug discovery, and the development of chemical probes.
Introduction
This compound is a key building block for "click chemistry," a set of biocompatible and highly efficient reactions. The molecule features a terminal alkyne group, essential for the CuAAC reaction, and a methanesulfonate (mesylate) group. The methanesulfonate is an excellent leaving group, facilitating the covalent attachment of the butynyl group to a variety of nucleophiles through an SN2 reaction. This initial functionalization step prepares the molecule of interest for the subsequent click reaction with an azide-bearing partner, forming a stable triazole linkage. This methodology is widely employed in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), where it can be used as a component of the linker connecting the two ligand moieties.
Core Applications
-
Bioconjugation: Linking biomolecules such as peptides, proteins, and nucleic acids to other molecules like fluorescent dyes or affinity tags.
-
Drug Discovery: Synthesis of novel drug candidates, including PROTACs and other targeted therapies.
-
Chemical Probe Synthesis: Development of probes for studying biological processes and target engagement.
-
Materials Science: Functionalization of polymers and surfaces.
Reaction Overview
The overall process involves two main stages:
-
Alkynylation: Introduction of the terminal alkyne group onto a molecule of interest via nucleophilic substitution with this compound.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the newly introduced terminal alkyne and an azide-functionalized molecule, catalyzed by a copper(I) species.
Experimental Protocols
Protocol 1: Alkynylation of a Phenolic Nucleophile
This protocol describes a general procedure for the O-alkylation of a phenol with this compound.
Materials:
-
Phenol-containing molecule of interest
-
This compound
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol-containing molecule (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkyne-functionalized molecule.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between the alkyne-functionalized molecule and an azide-containing partner.
Materials:
-
Alkyne-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional but recommended for biological applications)
-
Solvent system (e.g., t-BuOH/H2O 1:1, DMSO, DMF, or THF)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water). If using a ligand, pre-mix the copper sulfate and ligand in the appropriate ratio (e.g., 1:2 to 1:5 molar ratio of Cu:ligand).
-
To the solution of the alkyne and azide, add the copper(II) sulfate solution (or the pre-mixed catalyst/ligand solution) to a final concentration of 1-10 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-20 mol%.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours and can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by various methods depending on its properties. For small molecules, a standard aqueous workup followed by extraction and chromatography is common. For bioconjugates, purification may involve size-exclusion chromatography, dialysis, or precipitation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the two-step process.
Table 1: Representative Conditions for Alkynylation with this compound
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K2CO3 or Cs2CO3 | DMF or MeCN | 60 - 80 | 2 - 16 | 70 - 95 |
| Amine | K2CO3 or Et3N | DMF or MeCN | 25 - 60 | 4 - 24 | 60 - 90 |
| Thiol | K2CO3 or DBU | DMF or THF | 25 - 50 | 1 - 6 | 75 - 98 |
Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition |
| Catalyst | CuSO4·5H2O / Sodium Ascorbate |
| Catalyst Loading | 1 - 10 mol% |
| Reducing Agent | Sodium Ascorbate (5 - 20 mol%) |
| Ligand (optional) | THPTA or TBTA |
| Solvent | t-BuOH/H2O, DMSO, DMF, THF |
| Temperature | Room Temperature |
| Time | 1 - 12 h |
| Typical Yield (%) | > 90 |
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the two-stage process of utilizing this compound in click chemistry.
Application Notes and Protocols: But-3-yn-1-yl Methanesulfonate as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
But-3-yn-1-yl methanesulfonate is a highly versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive methanesulfonate leaving group, making it an effective alkylating agent for a variety of nucleophiles. Simultaneously, the presence of a terminal alkyne moiety allows for subsequent derivatization through highly efficient and orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination of functionalities makes it an invaluable building block, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ligase ligand.
These application notes provide an overview of the utility of this compound in O-alkylation and N-alkylation reactions, complete with detailed experimental protocols and representative data.
O-Alkylation of Phenols: Williamson Ether Synthesis
The reaction of this compound with phenols proceeds via the classic Williamson ether synthesis, an S\textsubscript{N}2 reaction, to afford the corresponding aryl alkynyl ethers. This reaction is fundamental for introducing a "clickable" handle onto phenolic substrates, which are common scaffolds in medicinal chemistry.
General Reaction Scheme:
Caption: General scheme for the O-alkylation of phenols.
Representative Data for O-Alkylation
The following table summarizes representative reaction conditions and expected yields for the O-alkylation of various phenolic substrates with this compound, based on analogous Williamson ether syntheses.
| Substrate (Ar-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | K₂CO₃ | Acetone | Reflux | 6-12 | 85-95 |
| Phenol | K₂CO₃ | DMF | 80 | 4-8 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 4-6 | 90-98 |
| 2-Naphtol | K₂CO₃ | Acetone | Reflux | 8-16 | 82-92 |
Experimental Protocol: Synthesis of 4-(But-3-yn-1-yloxy)benzaldehyde
This protocol is adapted from established Williamson etherification procedures.
Materials:
-
4-Hydroxybenzaldehyde
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone (15 mL per mmol of 4-hydroxybenzaldehyde).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(but-3-yn-1-yloxy)benzaldehyde.
N-Alkylation of Heterocycles
This compound is also an effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as indoles. The reaction typically proceeds in the presence of a base to deprotonate the N-H bond, forming a nucleophilic anion that subsequently displaces the methanesulfonate group.
Caption: Experimental workflow for N-alkylation of indole.
Representative Data for N-Alkylation
The following table provides representative conditions and expected yields for the N-alkylation of nitrogen heterocycles.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | NaH | DMF | 0 to rt | 2-4 | 75-85 |
| Pyrrole | NaH | THF | 0 to rt | 3-6 | 70-80 |
| Carbazole | K₂CO₃ | DMF | 100 | 12-18 | 80-90 |
| Imidazole | NaH | THF | 0 to rt | 1-3 | 85-95 |
Experimental Protocol: Synthesis of 1-(But-3-yn-1-yl)-1H-indole
Materials:
-
Indole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, during which time the indole anion is formed.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 1-(but-3-yn-1-yl)-1H-indole.
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs. The alkylating end of the molecule is used to attach the linker to one of the two ligands (either the warhead for the protein of interest or the ligand for the E3 ligase). The terminal alkyne then serves as a reactive handle for the attachment of the second ligand via a click reaction.
Caption: Role of the reagent in PROTAC synthesis.
This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the efficacy of the final drug candidate. The robust nature of both the Williamson ether (or analogous N-alkylation) synthesis and the subsequent click reaction makes this a highly reliable and efficient strategy in drug development.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-3-yn-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing But-3-yn-1-yl methanesulfonate. This versatile alkyne building block enables the introduction of a reactive handle for subsequent conjugation or the synthesis of novel 1,2,3-triazole-containing compounds. The protocols outlined below are suitable for both small molecule synthesis and bioconjugation applications.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2][3] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts, which can often be removed without the need for chromatography.[1][2] The CuAAC reaction specifically and reliably forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][4] this compound is a valuable bifunctional reagent. The terminal alkyne participates in the CuAAC reaction, while the methanesulfonate group serves as a good leaving group for subsequent nucleophilic substitution, allowing for further molecular elaboration.
Applications
The triazole products formed via CuAAC are isosteres for amide bonds, which can enhance the bioavailability of molecules in vivo.[4] This makes the CuAAC reaction a powerful tool in various scientific disciplines, including:
-
Drug Discovery: Synthesis of novel heterocyclic compounds and libraries for high-throughput screening.[5][6]
-
Bioconjugation: Labeling of biomolecules such as proteins, peptides, and nucleic acids with fluorescent dyes, affinity tags, or other reporter molecules.[7][8][9]
-
Materials Science: Development of functionalized polymers and surfaces.[2]
-
Supramolecular Chemistry: Construction of complex molecular architectures like rotaxanes and catenanes.[2][10]
Reaction Scheme
The general scheme for the CuAAC reaction with this compound and a generic azide is depicted below:
Experimental Protocols
Two detailed protocols are provided below: one for a typical small molecule synthesis in an organic solvent and another for a bioconjugation reaction in an aqueous buffer system.
Protocol 1: Small Molecule Synthesis in Organic Solvent
This protocol describes a general procedure for the reaction of this compound with an organic-soluble azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
To a round-bottom flask, add the organic azide (1.0 eq).
-
Dissolve the azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 0.1-0.5 M).
-
Add this compound (1.1 eq).
-
Add the CuSO₄·5H₂O stock solution to a final concentration of 1-5 mol%.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole.
-
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is optimized for the conjugation of a biomolecule containing an azide moiety with this compound. The use of a copper-stabilizing ligand is crucial to prevent damage to the biomolecule.[11]
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid Tris buffers as they can chelate copper.[7]
-
Microcentrifuge tubes or other suitable reaction vessels
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen aqueous buffer.
-
Biomolecule-azide: Prepare a solution of the azide-modified biomolecule at a suitable concentration (e.g., 1-10 mg/mL).
-
This compound: Prepare a 10-100 mM stock solution.
-
Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. A common ratio is 1:5 (CuSO₄:THPTA). For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.[11]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-azide solution and the this compound stock solution. A 10-50 fold excess of the alkyne may be required for efficient conjugation.
-
Add the CuSO₄/THPTA premix to the reaction. A final copper concentration of 50-250 µM is often effective.[8]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
-
Reaction Execution:
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst from the conjugated biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or spin filtration.
-
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the CuAAC reaction with this compound under various scenarios. These are illustrative values and may require optimization for specific substrates.
| Reaction Type | Azide Substrate | Alkyne:Azide Ratio | Catalyst Loading (CuSO₄) | Ligand (THPTA) | Solvent | Reaction Time (h) | Yield (%) |
| Small Molecule | Benzyl Azide | 1.1 : 1 | 2 mol% | N/A | t-BuOH/H₂O | 2 | >95 |
| Small Molecule | 1-Azidohexane | 1.1 : 1 | 2 mol% | N/A | DMF | 3 | >95 |
| Bioconjugation | Azide-labeled BSA | 20 : 1 | 250 µM | 1.25 mM | PBS, pH 7.4 | 1.5 | >90 |
| Bioconjugation | Azide-labeled Oligonucleotide | 50 : 1 | 100 µM | 500 µM | PBS, pH 7.4 | 4 | >85 |
Visualization
The following diagram illustrates the general experimental workflow for a CuAAC bioconjugation reaction.
Caption: Experimental workflow for a typical CuAAC bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction Yield | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Use deoxygenated buffers to minimize oxidation of the Cu(I) catalyst.[11] |
| Copper sequestration | If the biomolecule chelates copper (e.g., proteins with histidine residues), consider increasing the copper and ligand concentration.[11] | |
| Steric hindrance | The azide or alkyne moiety may be inaccessible. Consider using a longer linker on either the azide or alkyne. | |
| Degradation of Biomolecule | Reactive oxygen species (ROS) | Ensure a sufficient excess of a protective ligand like THPTA is used (a 5:1 ligand-to-copper ratio is common). Minimize reaction time and use the lowest effective copper concentration.[11] |
| Precipitation during Reaction | Reagent insolubility | If using organic co-solvents, ensure all components remain soluble. For bioconjugation, ensure the alkyne stock is fully dissolved before adding to the aqueous buffer. |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Synthesis of Heterocyclic Compounds Using But-3-yn-1-yl Methanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of five-membered nitrogen, oxygen, and sulfur-containing heterocyclic compounds utilizing but-3-yn-1-yl methanesulfonate as a key starting material. The methodologies described herein focus on intramolecular cyclization strategies, including metal-catalyzed, acid-catalyzed, and base-mediated approaches, to yield functionalized pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This guide offers structured experimental procedures, quantitative data, and visual aids to facilitate the practical application of these synthetic transformations.
Introduction
This compound is a versatile bifunctional reagent possessing a terminal alkyne and a good leaving group (methanesulfonate). This unique combination allows for a two-stage synthetic approach: initial nucleophilic substitution at the primary carbon to introduce a desired heteroatom (nitrogen, oxygen, or sulfur), followed by an intramolecular cyclization involving the alkyne moiety. This strategy, primarily proceeding through a 5-exo-dig cyclization pathway, provides a convergent and efficient route to valuable five-membered heterocyclic systems, often with an exocyclic methylene group that can be further functionalized.
The synthesis of these heterocycles is of paramount importance in the pharmaceutical industry. The pyrrolidine ring, for instance, is a core structure in numerous natural products and synthetic drugs. Similarly, tetrahydrofuran and tetrahydrothiophene moieties are integral components of many pharmacologically active compounds. The ability to rapidly and efficiently construct these scaffolds from a common precursor like this compound is highly advantageous for the generation of compound libraries for drug discovery.
Synthesis of Precursors
The initial step in the synthesis of the target heterocycles involves the reaction of this compound with a suitable nucleophile. This SN2 reaction introduces the nitrogen, oxygen, or sulfur atom that will ultimately become part of the heterocyclic ring.
General Workflow for Precursor Synthesis
Caption: General workflow for the synthesis of cyclization precursors.
I. Synthesis of Substituted Pyrrolidines
The intramolecular cyclization of N-substituted 4-amino-but-1-ynes, prepared from this compound and a primary or secondary amine, can be achieved through various catalytic systems.
Protocol 1: Base-Mediated Intramolecular Hydroamination
This method is suitable for the synthesis of 2-methylenepyrrolidines through a base-mediated intramolecular nucleophilic addition of the amine to the alkyne.
Experimental Protocol:
-
Precursor Synthesis: To a solution of the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-substituted 4-amino-but-1-yne by column chromatography.
-
Cyclization: Dissolve the purified amino-alkyne precursor in a high-boiling point solvent like toluene or xylene.
-
Add a strong base such as potassium tert-butoxide (1.1 equivalents).
-
Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting 2-methylenepyrrolidine derivative by column chromatography.
| Entry | Amine | Base for Cyclization | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | KOtBu | Toluene | 110 | 12 | 75 |
| 2 | Morpholine | NaH | Dioxane | 100 | 18 | 68 |
| 3 | Aniline | LiHMDS | Toluene | 110 | 24 | 55 |
Table 1: Representative yields for the base-mediated synthesis of 2-methylenepyrrolidines.
Protocol 2: Palladium-Catalyzed Intramolecular Amination
Palladium catalysts can effectively promote the intramolecular cyclization of amino-alkynes, often under milder conditions than base-mediated methods.
Experimental Protocol:
-
Synthesize and purify the N-substituted 4-amino-but-1-yne as described in Protocol 1.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amino-alkyne precursor (1.0 equivalent) in an anhydrous solvent such as THF or dioxane.
-
Add a palladium catalyst, for example, Pd(OAc)2 (5 mol%) and a phosphine ligand like PPh3 (10 mol%).
-
Add a base, typically a carbonate such as Cs2CO3 (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor its progress.
-
Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the product by column chromatography.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Methoxyaniline | Pd(OAc)2 | PPh3 | Cs2CO3 | Dioxane | 80 | 12 | 82 |
| 2 | Cyclohexylamine | PdCl2(PPh3)2 | - | K2CO3 | Acetonitrile | 70 | 16 | 78 |
| 3 | Dibenzylamine | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 90 | 8 | 85 |
Table 2: Representative yields for the palladium-catalyzed synthesis of 2-methylenepyrrolidines.
II. Synthesis of Substituted Tetrahydrofurans
The intramolecular cyclization of 4-oxy-but-1-ynes, formed by the reaction of an alcohol or phenol with this compound, leads to the formation of 2-methylenetetrahydrofurans.
Protocol 3: Acid-Catalyzed Intramolecular Hydroalkoxylation
Protic or Lewis acids can catalyze the intramolecular addition of a hydroxyl group to the alkyne.
Experimental Protocol:
-
Precursor Synthesis: In a flask, dissolve the alcohol or phenol (1.1 equivalents) in a polar aprotic solvent like THF or DMF.
-
Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
After the evolution of hydrogen gas ceases, add this compound (1.0 equivalent) and allow the reaction to warm to room temperature.
-
Stir until completion, then quench carefully with water and extract the product.
-
Dry, concentrate, and purify the 4-oxy-but-1-yne precursor.
-
Cyclization: Dissolve the purified precursor in an anhydrous solvent like dichloromethane or toluene.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) or a Lewis acid (e.g., BF3·OEt2, 20 mol%).
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, quench with a saturated solution of sodium bicarbonate, extract the product, dry, concentrate, and purify by column chromatography.
| Entry | Alcohol/Phenol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | PTSA | Toluene | 60 | 6 | 78 |
| 2 | Benzyl alcohol | BF3·OEt2 | CH2Cl2 | 25 | 12 | 85 |
| 3 | Cyclohexanol | AgOTf | Dioxane | 50 | 8 | 81 |
Table 3: Representative yields for the acid-catalyzed synthesis of 2-methylenetetrahydrofurans.
III. Synthesis of Substituted Tetrahydrothiophenes
The synthesis of 2-methylenetetrahydrothiophenes is achieved through the intramolecular cyclization of 4-thio-but-1-ynes, which are prepared from this compound and a thiol or thiophenol.
Protocol 4: Base-Mediated Intramolecular Thiol-yne Cyclization
Similar to the synthesis of pyrrolidines, a base can be used to promote the intramolecular addition of the thiol to the alkyne.
Experimental Protocol:
-
Precursor Synthesis: Dissolve the thiol or thiophenol (1.1 equivalents) in a solvent like ethanol or DMF.
-
Add a base such as sodium ethoxide or sodium hydride (1.2 equivalents).
-
Add this compound (1.0 equivalent) and stir at room temperature.
-
Work up the reaction as previously described to isolate the 4-thio-but-1-yne precursor.
-
Cyclization: Dissolve the purified precursor in a suitable solvent (e.g., THF, DMF).
-
Add a base, for example, potassium carbonate (1.5 equivalents) or triethylamine (2.0 equivalents).
-
Heat the reaction mixture and monitor for the formation of the 2-methylenetetrahydrothiophene.
-
After completion, perform an aqueous workup, extract the product, dry, concentrate, and purify.
| Entry | Thiol/Thiophenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K2CO3 | DMF | 80 | 10 | 72 |
| 2 | Benzyl mercaptan | Et3N | Acetonitrile | 70 | 14 | 65 |
| 3 | Cyclohexanethiol | DBU | THF | 60 | 18 | 68 |
Table 4: Representative yields for the base-mediated synthesis of 2-methylenetetrahydrothiophenes.
Reaction Mechanisms
The primary mechanism for the formation of these five-membered heterocycles is the intramolecular nucleophilic attack of the heteroatom on the alkyne, which is a 5-exo-dig cyclization.
Application Notes and Protocols: But-3-yn-1-yl Methanesulfonate in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-yn-1-yl methanesulfonate is a versatile bifunctional reagent that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a terminal alkyne and a methanesulfonate leaving group, enabling its utility in a variety of synthetic transformations. The terminal alkyne functionality is of particular importance as it serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions.[1][2][3][4][5] These reactions are renowned for their high efficiency, selectivity, and biocompatibility, making them ideal for the synthesis of complex bioactive molecules, including Proteolysis Targeting Chimeras (PROTACs), bioconjugates, and covalent inhibitors.[6][7][8][9][10] The methanesulfonate group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the butynyl moiety into various molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of medicinal chemistry.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties and safe handling procedures for this compound is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| CAS Number | 72486-09-0 | [2] |
| Appearance | Yellow to Orange Liquid | [11] |
| Storage | Store at 2-8°C | [12] |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a tightly sealed container in a cool, dry place.[12]
-
Incompatible with strong oxidizing agents, acids, and bases.[6]
Applications in Medicinal Chemistry
Click Chemistry: Synthesis of 1,2,3-Triazoles
The terminal alkyne of this compound is a key substrate for azide-alkyne cycloaddition reactions, providing a robust method for the formation of stable 1,2,3-triazole linkages. This reaction is widely employed in the synthesis of complex molecules and bioconjugation.[3][4][5]
a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry, yielding 1,4-disubstituted triazoles with high regioselectivity and yields.[13][14]
General Experimental Workflow for CuAAC
Caption: General experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol: General Procedure for CuAAC
This protocol provides a general procedure for the CuAAC reaction between a derivative of this compound and an azide-containing molecule.
Materials:
-
Alkyne-functionalized molecule (derived from this compound)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
Degassing: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Addition of Catalyst and Ligand: Add the copper(II) sulfate solution (1-5 mol%) and the THPTA ligand solution (5-10 mol%) to the reaction mixture.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (10-50 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the 1,4-disubstituted triazole product by NMR and mass spectrometry.
b) Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides a complementary method to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles.[15][16][17][18] This regioselectivity is particularly useful for creating diverse molecular scaffolds.
Protocol: General Procedure for RuAAC
Materials:
-
Alkyne-functionalized molecule (derived from this compound)
-
Azide-functionalized molecule
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the ruthenium catalyst (1-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C), depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the 1,5-disubstituted triazole product by NMR and mass spectrometry to confirm its structure and purity.
| Reaction Type | Catalyst | Product Regioisomer | Typical Yields | Reference |
| CuAAC | Copper(I) | 1,4-disubstituted triazole | 55-90% | [2] |
| RuAAC | Ruthenium(II) | 1,5-disubstituted triazole | 68-92% | [13][15] |
Synthesis of PROTACs
This compound is a valuable linker component for the synthesis of PROTACs.[2][8] The terminal alkyne allows for the conjugation of a warhead (targeting a protein of interest) and an E3 ligase ligand via a triazole linker. The length and composition of the linker are critical for the efficacy of the PROTAC.[1]
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated degradation of a target protein (e.g., BRD4) via the ubiquitin-proteasome system.
Protocol: Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling an azide-functionalized JQ1 derivative (warhead) with an alkyne-functionalized E3 ligase ligand, where the alkyne functionality can be introduced using this compound.
Materials:
-
Azide-functionalized JQ1 (BRD4 ligand)
-
Alkyne-functionalized E3 ligase ligand (e.g., derived from pomalidomide or VHL ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Precursors: Synthesize the azide-functionalized JQ1 and the alkyne-functionalized E3 ligase ligand according to literature procedures. The alkyne group can be introduced by reacting a suitable precursor of the E3 ligase ligand with this compound.
-
Reaction Setup: In a reaction vessel, dissolve the azide-functionalized JQ1 (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in the chosen solvent.
-
Degassing: Degas the solution with a stream of nitrogen or argon for 15 minutes.
-
Catalyst Addition: Add copper(II) sulfate (0.1 equivalents) and TBTA or THPTA (0.2 equivalents).
-
Initiation: Add a freshly prepared solution of sodium ascorbate (0.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Purification: Purify the resulting PROTAC by preparative HPLC to obtain the final product.
-
Characterization and Bioactivity Testing: Confirm the structure by NMR and mass spectrometry. Evaluate the biological activity of the PROTAC by measuring its ability to degrade the target protein (e.g., BRD4) in a relevant cell line, determining the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC₅₀ | Cell Line | Reference |
| BRD4 | VHL | PEG-based triazole | 0.23 nM | PC3 | [11] |
| BRD4 | CRBN | PEG-based triazole | 0.38 nM | PC3 | [11] |
Covalent Inhibitors
The terminal alkyne of this compound can be incorporated into molecules designed as covalent inhibitors. The alkyne can act as a "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme, leading to irreversible or reversible inhibition.[1][9][10]
Logical Workflow for Covalent Inhibitor Design
Caption: Logical workflow for the design and evaluation of covalent inhibitors incorporating an alkyne warhead.
Protocol: Synthesis of an Alkyne-Containing Covalent Inhibitor
This protocol outlines a general strategy for synthesizing a covalent inhibitor using this compound.
Materials:
-
A scaffold molecule with a nucleophilic handle (e.g., an amine or alcohol)
-
This compound
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the scaffold molecule (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent.
-
Addition of Reagent: Add this compound (1.1 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Characterization: Confirm the structure of the alkyne-containing inhibitor by NMR and mass spectrometry.
-
Evaluation: Assess the inhibitory activity of the compound against the target enzyme using appropriate biochemical and cellular assays to determine IC₅₀ values and confirm the covalent mechanism of action.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its dual functionality allows for its straightforward incorporation into a wide range of molecular scaffolds, and its terminal alkyne is a gateway to powerful synthetic methodologies like click chemistry. The applications detailed in this document, particularly in the construction of PROTACs and covalent inhibitors, highlight its significance in the development of novel therapeutics. The provided protocols offer a starting point for researchers to harness the potential of this reagent in their drug discovery and development endeavors.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications | Semantic Scholar [semanticscholar.org]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry [organic-chemistry.org]
- 15. research.chalmers.se [research.chalmers.se]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for But-3-yn-1-yl Methanesulfonate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.
But-3-yn-1-yl methanesulfonate is a versatile building block for the synthesis of PROTACs, incorporating a terminal alkyne functionality. This allows for the facile and efficient connection of the POI and E3 ligase ligands through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." The methanesulfonate group serves as a good leaving group, enabling the straightforward introduction of the butynyl moiety onto a nucleophilic site of either the POI ligand or the E3 ligase ligand.
These application notes provide detailed protocols and illustrative data for the use of this compound as a linker in the synthesis of PROTACs.
General Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) using this compound. The synthesis involves the alkylation of a BTK inhibitor with the linker, followed by a CuAAC reaction with an azide-functionalized pomalidomide derivative (a common E3 ligase ligand).
Protocol 1: Synthesis of Alkyne-Functionalized BTK Inhibitor
-
Dissolution: Dissolve the BTK inhibitor (containing a suitable nucleophile, e.g., a phenol or amine) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Linker Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized BTK inhibitor.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
-
Dissolution: Dissolve the alkyne-functionalized BTK inhibitor from Protocol 1 (1.0 eq) and the azide-functionalized pomalidomide derivative (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final PROTAC product by preparative reverse-phase HPLC to obtain a pure compound.
Caption: Experimental workflow for PROTAC synthesis and validation.
Protocol 3: Western Blotting for BTK Degradation
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a B-cell lymphoma line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized BTK PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control.
Data Presentation
The efficacy of the synthesized PROTAC is determined by its half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). The following table presents illustrative data for a series of hypothetical BTK PROTACs with varying linker lengths, derived from but-3-yn-1-ol and its homologues, to demonstrate the importance of linker optimization.
| PROTAC ID | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-PROTAC-1 | But-3-yn-1-yl | 50 | >90 |
| BTK-PROTAC-2 | Pent-4-yn-1-yl | 25 | >95 |
| BTK-PROTAC-3 | Hex-5-yn-1-yl | 75 | 85 |
| BTK-PROTAC-4 | Prop-2-yn-1-yl | >1000 | <20 |
This is illustrative data and does not represent experimentally derived values.
Illustrative Signaling Pathway
The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway and how a BTK-targeting PROTAC can disrupt this pathway.
Caption: BTK signaling pathway and its disruption by a PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its terminal alkyne allows for the use of highly efficient and modular "click chemistry" to connect the two ends of the PROTAC, facilitating the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols and data presented here provide a framework for the application of this linker in the development of novel protein degraders. Researchers should note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, and empirical optimization is crucial for developing potent and selective PROTACs.
Application Notes and Protocols: Nucleophilic Substitution with But-3-yn-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for nucleophilic substitution reactions utilizing But-3-yn-1-yl methanesulfonate. This versatile reagent allows for the introduction of the but-3-yn-1-yl moiety into a variety of molecular scaffolds, a valuable building block in medicinal chemistry and materials science, particularly for applications in "click" chemistry and as a PROTAC linker.[1][2]
Introduction
This compound is an effective electrophile for S(_N)2 reactions. The methanesulfonate group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. The terminal alkyne functionality provides a handle for subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
General Reaction Scheme
The general transformation involves the reaction of this compound with a nucleophile, typically in the presence of a base and a suitable solvent, to yield the substituted product.
References
Application Notes and Protocols: Leveraging But-3-yn-1-yl Methanesulfonate in the Synthesis of Novel Polymers for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of precisely functionalized polymers is a cornerstone of modern drug delivery systems. These polymers can be engineered to control drug release, improve solubility, and target specific tissues or cells, thereby enhancing therapeutic efficacy while minimizing side effects. But-3-yn-1-yl methanesulfonate is a valuable bifunctional reagent for introducing a terminal alkyne group onto a variety of polymer backbones. The terminal alkyne serves as a versatile handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction.[1][2][3][4][5] This allows for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes with high specificity and yield.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of alkyne-functionalized polymers and their subsequent use in creating polymer-drug conjugates for targeted drug delivery.
I. Synthesis of Alkyne-Functionalized Polymers
The introduction of alkyne functionalities onto a polymer backbone is the initial step in preparing it for click chemistry-based drug conjugation. This can be achieved by reacting a polymer with hydroxyl or other suitable functional groups with this compound. The methanesulfonate group is an excellent leaving group, facilitating the nucleophilic substitution reaction.
Protocol 1: Synthesis of Alkyne-Functionalized Poly(ethylene glycol) (PEG-Alkyne)
This protocol describes the synthesis of a linear PEG polymer with a terminal alkyne group.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH) (average Mn = 2,000 g/mol )
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether, anhydrous
-
Methanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve mPEG-OH (1.0 g, 0.5 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Carefully add sodium hydride (60 mg, 1.5 mmol, 3 equivalents) to the stirred solution at room temperature. The mixture will become cloudy and gas evolution will be observed. Allow the reaction to stir for 1 hour at room temperature to ensure complete deprotonation of the terminal hydroxyl group.
-
Alkynylation: Add this compound (222 mg, 1.5 mmol, 3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50°C for 24 hours under an argon atmosphere.
-
Quenching: Cool the reaction to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol (5 mL).
-
Purification:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a beaker of cold (0°C) diethyl ether (200 mL) with vigorous stirring.
-
Allow the precipitate to settle, then decant the ether.
-
Redissolve the crude polymer in a minimal amount of deionized water and transfer to a dialysis membrane (MWCO 1,000 Da).
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the purified PEG-alkyne as a white, fluffy solid.
-
-
Characterization: Characterize the product by ¹H NMR and Gel Permeation Chromatography (GPC).
Data Presentation: Characterization of PEG-Alkyne
Table 1: GPC Analysis of mPEG-OH and PEG-Alkyne
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| mPEG-OH | 2050 | 2150 | 1.05 |
| PEG-Alkyne | 2120 | 2230 | 1.05 |
Table 2: ¹H NMR Analysis of PEG-Alkyne Functionalization Efficiency
| Proton Signal | Chemical Shift (δ, ppm) | Integration Value | Functionalization Efficiency (%) |
| -O-CH₃ (mPEG) | 3.38 | 3.00 (reference) | - |
| -C≡CH (Alkyne) | 2.45 | ~0.95 | >95 |
Functionalization efficiency is calculated by comparing the integration of the terminal alkyne proton to the integration of the methyl ether protons.
II. Synthesis of Polymer-Drug Conjugates via CuAAC Click Chemistry
The alkyne-functionalized polymer can be readily conjugated to an azide-containing drug molecule using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][6][7] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1][8][9]
Protocol 2: Synthesis of PEG-Drug Conjugate
This protocol describes the conjugation of an azide-functionalized model drug (e.g., Azido-Doxorubicin) to PEG-alkyne.
Materials:
-
PEG-Alkyne (from Protocol 1)
-
Azido-functionalized drug (e.g., Azido-Doxorubicin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 1,000 Da)
Procedure:
-
Preparation: Prepare stock solutions of CuSO₄·5H₂O (10 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (50 mM in water).
-
Reaction Setup: In a vial, dissolve PEG-alkyne (100 mg, 0.047 mmol) and Azido-Doxorubicin (32 mg, 0.056 mmol, 1.2 equivalents) in a mixture of deionized water (4 mL) and DMF (1 mL).
-
Catalyst Addition: To the stirred solution, add the THPTA stock solution (47 µL, 0.00235 mmol, 0.05 equivalents) followed by the CuSO₄·5H₂O stock solution (47 µL, 0.00047 mmol, 0.01 equivalents).
-
Initiation: Add the freshly prepared sodium ascorbate stock solution (47 µL, 0.0047 mmol, 0.1 equivalents) to initiate the reaction. The solution may change color.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24 hours, protected from light.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 1,000 Da).
-
Dialyze against a 1:1 mixture of water and DMF for 24 hours to remove unreacted drug and catalyst.
-
Then, dialyze against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the purified solution to obtain the PEG-Drug conjugate as a colored solid.
-
-
Characterization: Characterize the product by UV-Vis spectroscopy (to quantify drug loading), ¹H NMR, and GPC.
Data Presentation: Characterization of PEG-Drug Conjugate
Table 3: GPC Analysis of PEG-Alkyne and PEG-Drug Conjugate
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PEG-Alkyne | 2120 | 2230 | 1.05 |
| PEG-Drug Conjugate | 2700 | 2850 | 1.06 |
Table 4: Quantification of Drug Loading
| Method | Parameter | Value | Drug Loading (%) |
| UV-Vis Spectroscopy | Absorbance at 480 nm | [Value] | ~90 |
| ¹H NMR | Integration of triazole proton vs. PEG backbone | [Value] | >90 |
Drug loading is determined by comparing the amount of conjugated drug to the initial amount of polymer.
III. Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the polymer-drug conjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of But-3-yn-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and a detailed protocol for the scale-up synthesis of But-3-yn-1-yl methanesulfonate. This versatile intermediate is of significant interest in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable bifunctional molecule featuring a terminal alkyne and a reactive methanesulfonate (mesylate) leaving group. The terminal alkyne functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecules.[1] The mesylate group serves as an excellent leaving group in nucleophilic substitution reactions. This combination of functionalities makes it a highly useful building block in organic synthesis and drug discovery.
Notably, this compound is employed as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.[3]
Scale-up Synthesis Considerations
Scaling up the synthesis of this compound from the laboratory to pilot or production scale requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.
Reaction Kinetics and Thermochemistry
The reaction of but-3-yn-1-ol with methanesulfonyl chloride is an exothermic process. On a large scale, the heat generated can accumulate, leading to a rapid increase in temperature and potentially a thermal runaway.[4][5][6] A thermal runaway is a hazardous situation where the reaction rate increases uncontrollably, which can result in a violent release of energy, pressure buildup, and equipment failure.[5][6][7][8][9]
Mitigation Strategies:
-
Controlled Reagent Addition: Methanesulfonyl chloride should be added slowly and portion-wise to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system to dissipate the heat produced during the reaction.
-
Reaction Monitoring: Continuous monitoring of the internal reaction temperature is critical to detect any deviation from the desired temperature profile.[10]
-
Solvent Selection: The choice of solvent should allow for good heat transfer and have a boiling point that provides a safe operating window.
Reagent Handling and Safety
Methanesulfonyl chloride is a corrosive, toxic, and moisture-sensitive reagent that must be handled with extreme care in a well-ventilated area.[4][10]
Safety Precautions:
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of methanesulfonyl chloride by moisture.
-
Quenching: The reaction should be carefully quenched to neutralize any unreacted methanesulfonyl chloride and acidic byproducts.
Work-up and Purification
The work-up and purification procedures must be scalable and efficient to isolate the product in high purity.
-
Aqueous Work-up: An aqueous work-up is typically employed to remove water-soluble impurities.
-
Extraction: The product is extracted into a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.[10]
-
Purification: For large-scale production, purification by distillation under reduced pressure is often preferred over column chromatography to remove non-volatile impurities.[11]
Experimental Protocol: Scale-up Synthesis of this compound
This protocol describes a representative procedure for the gram-scale synthesis of this compound. The quantities can be adjusted for larger scales with appropriate consideration of the safety and process control measures outlined above.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| But-3-yn-1-ol | 70.09 | 50.0 g | 0.713 mol |
| Methanesulfonyl Chloride | 114.55 | 98.0 g (68.3 mL) | 0.855 mol |
| Triethylamine | 101.19 | 108.2 g (149 mL) | 1.07 mol |
| Dichloromethane (DCM) | - | 1 L | - |
| Deionized Water | - | 1 L | - |
| 1 M Hydrochloric Acid | - | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
3-necked round-bottom flask (2 L) equipped with a mechanical stirrer, a dropping funnel, and a thermometer/nitrogen inlet.
-
Ice-water bath.
-
Separatory funnel (2 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helgroup.com [helgroup.com]
- 5. lhsmaterials.com [lhsmaterials.com]
- 6. gasmet.com [gasmet.com]
- 7. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 8. vertiv.com [vertiv.com]
- 9. mitsubishicritical.com [mitsubishicritical.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting common side reactions of But-3-yn-1-yl methanesulfonate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with But-3-yn-1-yl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound with the formula C5H8O3S.[1][2] It contains both a terminal alkyne and a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, making this compound a useful reagent for introducing the but-3-yn-1-yl group into a molecule, often through nucleophilic substitution reactions.[3][4] It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) in drug development.[1]
Q2: How should I store and handle this compound?
Q3: What are the key reactive sites on this compound?
There are two primary reactive sites on this molecule:
-
The carbon atom attached to the mesylate group: This carbon is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the mesylate leaving group.
-
The terminal alkyne proton: The hydrogen on the terminal alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide anion.[5][6][7]
Understanding the interplay between these two sites is crucial for troubleshooting reactions.
Troubleshooting Common Side Reactions
This section addresses specific issues that may arise during reactions with this compound.
Issue 1: Low Yield of the Desired Substitution Product
Q: I am performing a nucleophilic substitution reaction with this compound, but the yield of my desired product is low. What are the potential causes and how can I improve it?
A: Low yields in nucleophilic substitution reactions with this reagent are often due to competing side reactions, primarily elimination (E2) and reactions involving the terminal alkyne.
Potential Causes & Solutions:
-
Elimination (E2) Competition: The most common side reaction is the E2 elimination of methanesulfonic acid to form buta-1,3-diene. This is especially prevalent with sterically hindered or strong bases.[8][9]
-
Troubleshooting Steps:
-
Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if its purpose is to scavenge acid. If your nucleophile is also the base, consider using a less basic nucleophile if possible.
-
Temperature: Lowering the reaction temperature generally favors the substitution (SN2) pathway over the elimination (E2) pathway, as elimination has a higher activation energy.
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is generally preferred for SN2 reactions as it solvates the cation of the nucleophile, making the anion more reactive.
-
-
-
Deprotonation of the Terminal Alkyne: If a strong base is used, it can deprotonate the terminal alkyne, forming an acetylide.[7][10] This can lead to undesired side reactions if the acetylide acts as a nucleophile.
-
Troubleshooting Steps:
-
Base Stoichiometry: Use the minimum required amount of base. An excess of a strong base will increase the likelihood of alkyne deprotonation.
-
Order of Addition: Consider adding the base slowly to the reaction mixture to avoid a high transient concentration.
-
-
The following diagram illustrates the competition between the desired SN2 pathway and the E2 elimination side reaction.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Q: I am observing an unexpected byproduct with a higher molecular weight than my starting materials or expected product. What could this be?
A: The formation of a higher molecular weight byproduct could be due to the in-situ generation of the but-3-yn-1-yl acetylide, which then acts as a nucleophile.
Potential Cause & Solution:
-
Acetylide-Mediated Dimerization/Oligomerization: If a sufficiently strong base is present, it can deprotonate the terminal alkyne. The resulting acetylide is a potent nucleophile and can attack another molecule of this compound, leading to dimerization or oligomerization.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, avoid very strong bases like NaH, LDA, or n-BuLi, unless the intention is to form the acetylide for a subsequent reaction.
-
Protecting Groups: If the terminal alkyne is not required for the initial reaction step, consider protecting it (e.g., as a silyl ether) to prevent its deprotonation. The protecting group can be removed in a later step.
-
Control of Stoichiometry: Ensure accurate stoichiometry of your reagents. An excess of the starting mesylate in the presence of a base can promote this side reaction.
-
-
The following workflow can help in troubleshooting these side reactions.
Caption: Troubleshooting workflow for side reactions of this compound.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the ratio of substitution to elimination products. The following table provides a summary of expected outcomes based on general principles for primary alkyl mesylates.
| Condition | Nucleophile/Base Example | Expected Major Product | Rationale |
| SN2 Favorable | NaI in Acetone | But-3-yn-1-yl iodide (Substitution) | A good nucleophile that is a weak base. Acetone is a polar aprotic solvent. |
| SN2 Favorable | NaN3 in DMF | 1-azido-but-3-yne (Substitution) | Azide is an excellent nucleophile and a weak base. |
| E2 Competition | NaOEt in EtOH | Mixture of Substitution and Elimination products | Ethoxide is a strong base and a good nucleophile. |
| E2 Favorable | t-BuOK in t-BuOH | Buta-1,3-diene (Elimination) | A sterically hindered, strong base that is a poor nucleophile.[9] |
Experimental Protocols
General Protocol for Nucleophilic Substitution (Favoring SN2):
-
Reagent Preparation: Dissolve the nucleophile (1.1 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the same solvent.
-
Reaction Execution: Cool the solution of the mesylate to 0 °C. Add the nucleophile solution dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Note: This is a general guideline. The optimal conditions, including temperature, reaction time, and solvent, should be determined experimentally for each specific nucleophile.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elimination Reactions: an Introduction [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for But-3-yn-1-yl Methanesulfonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-3-yn-1-yl methanesulfonate. The information is designed to help optimize reaction conditions and troubleshoot common issues encountered during alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound with the formula C₅H₈O₃S.[1] It is often used in organic synthesis as an alkylating agent. The presence of a terminal alkyne group makes it a valuable building block for introducing a butynyl functional group into a molecule, which can then be further modified, for example, via "click chemistry."
Q2: How do I synthesize this compound?
This compound is typically synthesized from but-3-yn-1-ol by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at a low temperature (e.g., 0 °C) to control the exothermic reaction.[2][3]
Q3: What are the key factors to consider when performing an alkylation with this compound?
The success of an alkylation reaction with this compound, which typically proceeds via an S(_N)2 mechanism, is influenced by several factors[4][5][6][7][8]:
-
Nucleophile: The strength and steric hindrance of the nucleophile are critical. Stronger, less sterically hindered nucleophiles will generally react more efficiently.
-
Base: A suitable base is required to deprotonate the nucleophile (if it is not already anionic). The choice of base depends on the pKa of the nucleophile.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[9]
-
Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.
-
Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the nucleophilic substitution.[3]
Q4: What are the common side reactions to watch out for?
Common side reactions in alkylation reactions include:
-
Dialkylation: This is particularly common with primary amines, where the initially formed secondary amine can be deprotonated and react with a second molecule of the alkylating agent.[1]
-
Elimination (E2) Reactions: If the nucleophile is also a strong base, it can promote an elimination reaction, especially with sterically hindered substrates or at higher temperatures.[1]
-
O- vs. C-alkylation: For nucleophiles with multiple reactive sites, such as enolates, a mixture of O- and C-alkylated products can be obtained. The choice of solvent and counter-ion can influence the selectivity.[9]
-
Reaction with Solvent: Some solvents can participate in the reaction, leading to undesired byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am not getting the desired product, or the yield is very low. What should I check?
Answer: Low or no yield can be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low or no product yield.
-
Reagent Quality: Ensure that the this compound is not degraded. It should be stored under appropriate conditions (cool and dry). Verify the purity and reactivity of your nucleophile and the quality of the base and solvent.
-
Reaction Conditions:
-
Anhydrous Conditions: S(_N)2 reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[10]
-
Inert Atmosphere: If your nucleophile or base is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Consider starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC or LC-MS.[10]
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress over time to determine the optimal reaction time.[9]
-
-
Nucleophile Reactivity: If you are using a weak nucleophile, you may need to use a stronger base to fully deprotonate it or increase the reaction temperature.
-
Base Selection: The base may not be strong enough to deprotonate the nucleophile effectively. Consider a stronger base. Also, ensure the base is soluble in the reaction solvent.
-
Solvent Choice: The solvent may not be optimal for the reaction. Polar aprotic solvents are generally best for S(_N)2 reactions.[9]
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction is producing multiple products, making purification difficult. How can I improve the selectivity?
Answer: The formation of multiple products is a common issue. The strategy to improve selectivity depends on the nature of the side products.
Troubleshooting Workflow for Multiple Products
Caption: A decision-making workflow for addressing the formation of multiple products.
-
If Dialkylation is Observed (e.g., with primary amines):
-
Stoichiometry: Use a larger excess of the amine relative to the this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.[1]
-
-
If Elimination Product is Observed:
-
Base: Use a less hindered, non-nucleophilic base.
-
Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
-
If O- vs. C-Alkylation is an Issue (e.g., with enolates):
-
Solvent: Protic solvents tend to favor C-alkylation by solvating the oxygen atom of the enolate. Polar aprotic solvents often favor O-alkylation.[9]
-
Counter-ion: The nature of the counter-ion of the enolate can also influence the selectivity.
-
Experimental Protocols & Data
Synthesis of this compound
A general and reliable method for the synthesis of this compound from but-3-yn-1-ol is the reaction with methanesulfonyl chloride in the presence of triethylamine.[2][3]
Reaction Scheme:
HO-(CH₂)₂-C≡CH + CH₃SO₂Cl --(Et₃N, DCM, 0 °C)--> CH₃SO₂O-(CH₂)₂-C≡CH
Detailed Protocol:
-
To a solution of but-3-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[3]
General Alkylation Protocols and Data
The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound. Please note that these are general conditions and may require optimization for specific substrates.
Table 1: N-Alkylation of Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-90 | General Procedure |
| Aniline | NaH | DMF | 25-60 | 6-18 | 60-85 | General Procedure |
| Secondary Amine | Et₃N | DCM | 25 | 24 | 75-95 | General Procedure |
Table 2: O-Alkylation of Phenols and Alcohols
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 80-95 | General Procedure |
| Substituted Phenol | Cs₂CO₃ | DMF | 60 | 12 | 75-90 | General Procedure |
| Primary Alcohol | NaH | THF | 0 to 25 | 4 | 85-98 | General Procedure |
Table 3: S-Alkylation of Thiols
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 90-99 | General Procedure |
| Aliphatic Thiol | Et₃N | DCM | 25 | 4 | 85-95 | General Procedure |
Note: The yields provided are typical ranges and can vary depending on the specific substrate and reaction scale. It is always recommended to perform a small-scale test reaction to optimize conditions.
Purification
The purification of the alkylated products is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of hexanes and ethyl acetate is a common starting point. For basic products, such as alkylated amines, it may be beneficial to add a small amount of triethylamine to the eluent to prevent streaking on the column.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. SN2 Reaction [iverson.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving yield and purity in But-3-yn-1-yl methanesulfonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of But-3-yn-1-yl methanesulfonate, focusing on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: Low or no product yield is observed. What are the potential causes and solutions?
A1: Low or no yield can stem from several factors. A primary consideration is the quality of the starting materials and reagents. Ensure that but-3-yn-1-ol is pure and dry, and that the methanesulfonyl chloride has not hydrolyzed. The base used, typically triethylamine (TEA) or pyridine, should also be anhydrous.
Another common issue is incomplete reaction. The reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions; however, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Finally, issues during the aqueous workup can lead to product loss. This compound has some water solubility, so it is crucial to perform multiple extractions with an organic solvent like dichloromethane (DCM) or ethyl acetate to ensure complete recovery from the aqueous layer.
Q2: The final product is impure, with significant side products observed. How can this be addressed?
A2: A common side product in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride (4-chlorobut-1-yne). This can be minimized by using methanesulfonic anhydride instead of methanesulfonyl chloride.
Elimination reactions can also occur, particularly if the reaction temperature is too high or if a very strong, non-hindered base is used. Maintaining a low reaction temperature and using a hindered base can help to suppress this side reaction.
The presence of unreacted but-3-yn-1-ol is also a common impurity. This can be addressed by ensuring a slight excess of methanesulfonyl chloride is used and that the reaction is allowed to proceed to completion.
For purification, flash column chromatography is often effective at separating the desired product from impurities.
Q3: The reaction is proceeding very slowly or not at all, even with fresh reagents. What can be done?
A3: If the reaction is stalled, ensure that the reagents were added in the correct order. Typically, the alcohol and base are mixed first, followed by the slow, dropwise addition of methanesulfonyl chloride at a low temperature. A sudden increase in temperature upon addition of the mesylating agent could indicate decomposition.
The choice of solvent can also influence the reaction rate. Dichloromethane is a common choice, but other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can be used. Ensure the solvent is anhydrous, as water will react with the methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction?
A1: The reaction is typically started at 0 °C to control the exothermic nature of the reaction and to minimize side reactions. Depending on the progress, it can be allowed to slowly warm to room temperature. It is advisable to monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.
Q2: Which base is best for this reaction?
A2: Triethylamine (TEA) and pyridine are commonly used bases for mesylation reactions. TEA is a stronger base and is often used in excess to neutralize the HCl generated. Pyridine can act as both a base and a nucleophilic catalyst. The choice of base may influence the reaction rate and side product profile.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (but-3-yn-1-ol) and the product (this compound). The starting alcohol is more polar and will have a lower Rf value than the less polar mesylated product.
Q4: Is an aqueous workup necessary, and what are the key considerations?
A4: Yes, an aqueous workup is necessary to remove the hydrochloride salt of the base and other water-soluble byproducts. It is important to use a saturated sodium bicarbonate solution to neutralize any remaining acid and then wash with brine to reduce the solubility of the organic product in the aqueous layer. As mentioned previously, multiple extractions with an organic solvent are crucial for maximizing yield.
Q5: What are the storage recommendations for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Mesylation of Primary Alcohols
| Entry | Alcohol | Mesylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-Octanol | MsCl | TEA (1.5) | DCM | 0 to RT | 2 | 95 | >98 |
| 2 | Propargyl Alcohol | MsCl | Pyridine (2.0) | DCM | 0 | 3 | 92 | >97 |
| 3 | But-3-yn-1-ol | MsCl | TEA (1.5) | DCM | 0 | 4 | Typical >90 | Typically high |
| 4 | 1-Octanol | Ms₂O | TEA (1.2) | DCM | 0 to RT | 1.5 | 98 | >99 |
Note: Specific yield and purity data for this compound can vary based on experimental setup and scale. The data for 1-octanol and propargyl alcohol are provided as representative examples for the mesylation of primary alcohols.
Experimental Protocols
1. Synthesis of this compound
-
Materials:
-
But-3-yn-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add but-3-yn-1-ol (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
2. Purification by Flash Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Step-by-step workflow for the purification of this compound.
Technical Support Center: Purification of But-3-yn-1-yl Methanesulfonate Derivatives
Welcome to the technical support center for the purification of products derived from But-3-yn-1-yl methanesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of these valuable chemical intermediates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after a reaction with this compound?
A1: Common impurities typically include unreacted starting materials (e.g., the nucleophile used), the this compound itself, side-products from elimination reactions, and byproducts from the base or catalyst used in the reaction. Terminal alkynes can also undergo oxidative coupling to form diyne impurities, particularly if transition metals like copper were used.[1]
Q2: What is a general purification strategy for a product derived from a reaction with this compound?
A2: A standard and effective strategy involves a multi-step approach. First, perform an aqueous workup (liquid-liquid extraction) to remove water-soluble reagents and byproducts.[2][3] This is followed by drying the organic layer and concentrating it in vacuo. The resulting crude product is then typically purified by flash column chromatography on silica gel to separate the target compound from closely related impurities.[1][4] If the product is a solid, recrystallization can be an excellent final step to achieve high purity.[5]
Q3: My product is an oily substance. Which purification technique is most suitable?
A3: For non-crystalline (oily) products, flash column chromatography is the most powerful and widely used purification technique.[4] This method separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (commonly silica gel).[4]
Q4: How can I effectively remove an unreacted amine or acidic starting material from my crude product?
A4: Liquid-liquid extraction is highly effective for this. To remove a basic impurity, such as an amine, you can wash the organic solution of your product with a dilute acidic solution (e.g., 1M HCl).[2] To remove an acidic impurity, wash with a basic solution (e.g., saturated sodium bicarbonate).[2] Your product must be stable under these acidic or basic conditions. Always check for your product's solubility, as some polar compounds may be lost to the aqueous phase.[2]
Q5: The terminal alkyne in my purified product seems to be degrading over time. How can I improve its stability?
A5: Terminal alkynes can be sensitive to air, light, and residual acidic or basic contaminants.[1] To enhance stability, ensure all reagents from the workup are thoroughly removed. It is often best to perform the purification and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] For long-term storage, keep the compound at low temperatures and protected from light. Ideally, use the purified terminal alkyne in the next synthetic step as soon as possible.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield After Purification | 1. Incomplete reaction. 2. Product is water-soluble and was lost during aqueous workup. 3. Product degraded on the silica gel column. 4. Incorrect fractions were collected during chromatography. | 1. Monitor the reaction by TLC to confirm completion before workup. 2. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[2] 3. Deactivate the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. 4. Analyze all fractions by TLC before combining and concentrating. |
| Product Co-elutes with an Impurity | 1. The solvent system (eluent) used for column chromatography has poor selectivity. 2. The column was overloaded with crude material. | 1. Systematically screen for a better eluent system using TLC. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1g of crude material per 100g of silica gel. |
| Streaking or Tailing of the Product on TLC/Column | 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The compound is not fully dissolving in the mobile phase. | 1. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to your eluent to suppress ionization and improve peak shape. 2. Ensure your chosen eluent system is appropriate for your compound's polarity. |
| Difficulty Removing High-Boiling Point Solvents (e.g., DMF, DMSO) | 1. These solvents have low vapor pressure and are not easily removed on a rotary evaporator. | 1. Perform multiple washes with water or brine during the liquid-liquid extraction step, as these solvents are water-soluble. 2. For stubborn traces, use a high-vacuum pump to remove the solvent, sometimes with gentle heating if the product is stable. |
| Product Precipitates During Column Loading | 1. The crude product is not very soluble in the eluent used for loading. | 1. Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone), then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it directly onto the column (dry loading). |
Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
-
Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate solution (e.g., water or a saturated ammonium chloride solution).
-
Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[2]
-
Transfer: Transfer the mixture to a separatory funnel of appropriate size.[2]
-
Wash: Wash the organic layer sequentially with:
-
Water or a specific aqueous solution (acidic or basic) to remove impurities.[2] Perform each wash by adding the aqueous solution, shaking the funnel vigorously while periodically venting, and then allowing the layers to separate.[6]
-
Saturated aqueous sodium chloride (brine) to remove residual water and break up emulsions.[1][6]
-
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]
Protocol 2: Flash Column Chromatography
-
Select Eluent: Determine the optimal solvent system (eluent) by running TLC plates with your crude product in various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate).[2] Aim for a retention factor (Rf) of ~0.3 for your target compound.
-
Pack Column: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Pipette this solution carefully onto the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting table.
-
Elute: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.[4]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization (for solid products)
-
Choose a Solvent: Select a solvent in which your product is highly soluble at high temperatures but poorly soluble at room temperature.[7][8] The impurities should either be insoluble at high temperatures or very soluble at low temperatures.
-
Dissolve the Crude Solid: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[9][10]
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.[9]
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[8]
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Isolate Crystals: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Visualizations
Caption: General workflow for the purification of a synthetic product.
Caption: Decision tree for troubleshooting low product yield.
Caption: Relationship between polarity and elution in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Extraction and Washing [dept.harpercollege.edu]
- 4. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Preventing dimerization of But-3-yn-1-yl methanesulfonate in click reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols to address the common challenge of But-3-yn-1-yl methanesulfonate dimerization in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is happening?
A1: You are likely observing the formation of a homocoupled diyne product via a side reaction known as Glaser coupling.[1] This is a common issue with terminal alkynes in the presence of copper catalysts.[1] The reaction involves the oxidative coupling of two terminal alkyne molecules to form a 1,3-diyne. This process is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a species that facilitates this unwanted dimerization.[2]
Q2: Why is dimerization a problem for my click reaction?
A2: Dimerization consumes your this compound starting material, which reduces the yield of your desired triazole product.[3] The diyne byproduct can also complicate the purification of your target molecule.
Q3: What are the primary factors that promote the dimerization of this compound?
A3: The key factors that encourage Glaser coupling are:
-
Presence of Oxygen: Oxygen is an oxidant that promotes the formation of Cu(II), which is implicated in the dimerization mechanism.[2][4]
-
Insufficient Reducing Agent: The role of sodium ascorbate is to maintain copper in the catalytically active Cu(I) state. If the reducing agent is depleted, Cu(II) concentration increases, favoring dimerization.[5]
-
Absence of a Suitable Ligand: Copper-stabilizing ligands accelerate the desired CuAAC reaction, allowing it to outcompete the slower Glaser coupling pathway.[2] They also protect the Cu(I) catalyst from oxidation.
-
Elevated Temperatures: Higher temperatures can sometimes increase the rate of the dimerization side reaction.[6]
Q4: Can the methanesulfonate group on my alkyne cause any specific problems?
A4: The methanesulfonate (mesylate) group is a good leaving group. While generally stable under standard CuAAC conditions, prolonged reaction times, excessive heat, or the presence of nucleophiles could potentially lead to side reactions involving the displacement of the mesylate. It is crucial to use optimized and mild reaction conditions.
Reaction Pathways
The following diagrams illustrate the desired CuAAC reaction and the competing Glaser coupling side reaction.
Caption: Desired CuAAC pathway versus the competing Glaser coupling side reaction.
Troubleshooting Guide
If you are consistently observing dimer formation or low yields, follow this troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| Significant dimer formation is observed by LC-MS or TLC. | Oxygen in the reaction mixture. | Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes). Maintain an inert atmosphere over the reaction if possible.[1] |
| Insufficient reducing agent. | Use a freshly prepared solution of sodium ascorbate. Increase the excess of sodium ascorbate (e.g., from 5 to 10-20 equivalents relative to copper).[1] | |
| Ineffective or absent Cu(I)-stabilizing ligand. | Add a suitable ligand. THPTA is an excellent choice for aqueous systems due to its high water solubility and ability to protect biomolecules. Ensure the optimal ligand-to-copper ratio is used (typically 5:1 for THPTA).[7] | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. Room temperature is often sufficient, but cooling to 4 °C may further suppress dimerization.[8] | |
| Low yield of the desired triazole product. | Inactive catalyst (Cu(I) oxidized to Cu(II)). | In addition to degassing and using fresh ascorbate, ensure your copper source is of high purity. Pre-complex the CuSO₄ with the ligand for a few minutes before adding it to the reaction mixture.[9] |
| Incorrect stoichiometry. | For a precious substrate, use a slight excess (1.2-2 equivalents) of the other, more accessible reagent (e.g., this compound or the azide).[7] | |
| Inhibitory buffer components. | Avoid using buffers containing strong chelators or coordinating amines like Tris. Phosphate buffers (PBS) or HEPES at pH 7-8 are generally compatible. | |
| Both dimerization and low yield persist. | Sub-optimal reaction conditions for your specific substrates. | Systematically optimize the reaction conditions. See the "Protocol for Reaction Optimization" below. Key parameters to vary include copper concentration, ligand-to-copper ratio, and solvent system. |
| Degradation of this compound. | The methanesulfonate is a leaving group. If harsh conditions or nucleophiles are present, your starting material may be degrading. Confirm the stability of your alkyne under the reaction conditions (minus the azide) by TLC or LC-MS. Use milder conditions and shorter reaction times. |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dimerization in CuAAC reactions.
Data Presentation
Table 1: Comparison of Common Cu(I)-Stabilizing Ligands
The choice of ligand is critical for accelerating the CuAAC reaction and minimizing side reactions.
| Ligand | Key Characteristics | Recommended Use Case |
| THPTA | High water solubility, low cytotoxicity, protects biomolecules from reactive oxygen species (ROS). | Ideal for bioconjugation and reactions in aqueous buffers.[4] |
| TBTA | High accelerating effect, but low water solubility and higher cytotoxicity. | Best suited for reactions in organic or mixed aqueous/organic solvents.[10] |
| BTTAA | Very high reaction kinetics, high biocompatibility, and low cytotoxicity. | Excellent for demanding applications requiring fast kinetics and biocompatibility. |
Data compiled from multiple sources indicating relative performance.
Table 2: Recommended Starting Conditions for CuAAC
Use these parameters as a starting point for your reaction with this compound. Optimization may be required.
| Reagent | Final Concentration | Ratio (relative to limiting reagent) | Notes |
| Limiting Reagent (Azide or Alkyne) | 10 µM - 1 mM | 1 equivalent | Higher concentrations lead to faster reactions. |
| Other Reagent (Azide or Alkyne) | 12 µM - 5 mM | 1.2 - 5 equivalents | A slight excess of the non-limiting reagent is often beneficial.[10] |
| CuSO₄ | 50 µM - 1 mM | 0.05 - 0.5 equivalents | Start with a lower catalytic loading. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | 5 equivalents (relative to CuSO₄) | The 5:1 ligand-to-copper ratio is crucial for THPTA.[2][7] |
| Sodium Ascorbate | 1 mM - 10 mM | 10 - 50 equivalents (relative to CuSO₄) | Always use a freshly prepared solution.[1] |
| Solvent | - | - | Aqueous Buffer (Phosphate, HEPES) pH 7-8, or co-solvent mixtures (e.g., tBuOH/H₂O, DMSO/H₂O).[10] |
| Temperature | Room Temp (20-25°C) | - | Lower temperatures can help minimize dimerization.[8] |
| Reaction Time | 1 - 12 hours | - | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Standard CuAAC with this compound
This protocol is a starting point designed to minimize dimerization for a typical small-scale reaction (e.g., 200 µL final volume).
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
THPTA stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate stock solution (e.g., 200 mM in H₂O, prepare fresh )
-
Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Degassing equipment (e.g., Argon or Nitrogen gas line)
Procedure:
-
Degassing: Thoroughly degas all stock solutions (except the fresh Sodium Ascorbate) and the reaction buffer by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Reagent Combination: In a microcentrifuge tube, add the following in order:
-
Reaction Buffer to reach the final desired volume minus the volume of other reagents.
-
Azide stock solution to the desired final concentration.
-
This compound stock solution to the desired final concentration.
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix:
-
Add the THPTA stock solution.
-
Add the CuSO₄ stock solution to achieve a final 5:1 Ligand:Copper ratio (e.g., for a 1 mM final CuSO₄ concentration, add THPTA to 5 mM).
-
Mix gently and let it stand for 2 minutes to allow for complexation.[9]
-
-
Add Catalyst: Add the catalyst premix to the main reaction tube containing the azide and alkyne.
-
Initiate Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction tube to initiate the click reaction. Vortex the tube gently to mix.[10]
-
Incubation: Incubate the reaction at room temperature (20-25 °C). Protect from light if using fluorescent reagents.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, the product can be purified using standard techniques such as chromatography. If necessary, residual copper can be removed by washing with a solution containing a chelator like EDTA.
Protocol 2: Systematic Reaction Optimization
To find the optimal conditions for your specific substrates, systematically vary key parameters in a series of small-scale reactions.
Design of Experiment: Set up an array of reactions (e.g., 50 µL final volume) where you vary one parameter at a time while keeping others constant, based on the standard protocol.
-
Copper Concentration: Test a range from 50 µM to 500 µM.
-
Ligand:Copper Ratio: For THPTA, test ratios of 2:1, 5:1, and 10:1.
-
Sodium Ascorbate Concentration: Vary the concentration from 1 mM to 10 mM.
-
Temperature: Compare reactions run at 4 °C, room temperature, and 37 °C.
-
Solvent: If solubility is an issue, compare an aqueous buffer with co-solvent systems like 1:1 tBuOH/H₂O or 1:4 DMSO/H₂O.
Analysis: Analyze the outcome of each reaction by LC-MS to quantify the ratio of the desired triazole product to the diyne dimer. This will allow you to identify the conditions that provide the highest yield and purity for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Managing the reactivity of the mesylate group in But-3-yn-1-yl methanesulfonate
Welcome to the technical support center for But-3-yn-1-yl methanesulfonate (CAS 72486-09-0). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this versatile bifunctional reagent. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two key reactive sites:
-
Electrophilic Carbon: The carbon atom bonded to the mesylate group is highly electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions. The methanesulfonate (mesylate) is a superb leaving group.[1][2]
-
Terminal Alkyne: The alkyne group has two modes of reactivity:
Q2: How can I favor nucleophilic substitution at the mesylate over reactions at the alkyne?
To favor nucleophilic substitution (SN2), use a nucleophile that is a weak base. Strong, bulky bases can lead to E2 elimination as a side reaction, while strong, non-bulky bases can deprotonate the terminal alkyne. Using moderately polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) at elevated temperatures often promotes SN2 reactions.[5][6]
Q3: What conditions are suitable for reacting the alkyne moiety?
-
Click Chemistry (CuAAC): For [3+2] cycloaddition with azides, copper(I) catalysts are typically used. However, ruthenium catalysts like Cp*RuCl(PPh3)2 can be employed to achieve 1,5-regioselectivity, leaving the mesylate group intact for subsequent reactions.[3]
-
Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides. It is typically catalyzed by a palladium complex (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
-
Deprotonation/Alkylation: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can deprotonate the alkyne, forming an acetylide. This can then react with various electrophiles. To avoid side reactions at the mesylate, it is often advisable to protect the alkyne, perform the substitution, and then deprotect to reveal the alkyne for subsequent reactions.
Q4: Do I need to protect the alkyne group?
Protection of the alkyne is recommended if you are performing reactions with strong bases that could deprotonate the terminal alkyne and lead to undesired side products. A common protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (TMS).
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution (SN2) Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reactivity | Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO. | SN2 reactions are often accelerated by increased temperature and solvents that can solvate the cation of the nucleophilic salt without strongly solvating the anion. |
| Competing Elimination (E2) | Use a less sterically hindered, less basic nucleophile. Avoid strong, bulky bases like potassium tert-butoxide. | This compound is a primary mesylate, making SN2 reactions generally favorable over E2. However, a strong, bulky base will favor elimination. |
| Reaction at Alkyne | Use a weaker base or ensure the nucleophile is not basic enough to deprotonate the alkyne. | If the nucleophile is also a strong base, it may deprotonate the alkyne, leading to a mixture of products or polymerization. |
| Degradation of Mesylate | Ensure anhydrous conditions if using moisture-sensitive nucleophiles or reagents. | Mesylates can be susceptible to hydrolysis under certain conditions, although they are generally stable. |
Issue 2: Unwanted Side Products
| Observed Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Elimination Product (But-3-en-1-yne) | The nucleophile is too basic and/or sterically hindered. High reaction temperatures. | Use a less basic nucleophile. Lower the reaction temperature. Choose a nucleophile known to favor substitution over elimination (e.g., azide, phthalimide). | Strong bases, especially when hindered, act as bases rather than nucleophiles, promoting the E2 pathway.[7] |
| Products from Alkyne Deprotonation | The base used is strong enough to deprotonate the terminal alkyne. | Use a weaker, non-nucleophilic base if a base is required. Alternatively, protect the alkyne with a silyl group before the substitution reaction. | The pKa of a terminal alkyne is around 25, so bases with a conjugate acid pKa higher than this can cause deprotonation. |
| Dimerization/Polymerization | Formation of acetylide which then reacts with another molecule of this compound. | Avoid strong bases. Add the mesylate slowly to a solution of the nucleophile to maintain a low concentration of the electrophile. | This prevents the nucleophilic acetylide, once formed, from reacting with the starting material. |
Experimental Protocols & Data
Synthesis of this compound
A detailed protocol for the synthesis of the title compound has been reported with high yield.[8]
| Reactants | Reagents & Conditions | Yield | Reference |
| 3-Butyn-1-ol | Methanesulfonyl chloride (1.5 eq.), Triethylamine (1.5 eq.), Anhydrous Diethyl Ether, 0 °C to RT, 4h | 97% | [8] |
Representative Nucleophilic Substitution Reaction
The following protocol describes the reaction with potassium phthalimide.[5]
| Reactants | Reagents & Conditions | Yield | Reference |
| This compound, Potassium phthalimide (3.0 eq.) | Acetonitrile (MeCN), Reflux, 30h | Not specified | [5] |
Representative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This reaction demonstrates the functionalization of the alkyne moiety while preserving the mesylate group.[3]
| Reactants | Reagents & Conditions | Yield | Reference |
| This compound, Benzyl azide | Cp*RuCl(PPh3)2 (catalyst) | Good yields | [3] |
Representative Sonogashira Coupling
This protocol shows the coupling of the alkyne with an aryl iodide.[4]
| Reactants | Reagents & Conditions | Yield | Reference |
| This compound (3 eq.), 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | Pd(PPh3)4 (10 mol%), CuI (20 mol%), DIPEA (10 eq.), DMF, RT, 3h | Not specified | [4] |
Visualized Workflows and Principles
Caption: Reaction pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.stanford.edu [stacks.stanford.edu]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. WO2023016817A1 - Synthesis of delta 9,11 steroids - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Catalyst selection and optimization for But-3-yn-1-yl methanesulfonate click chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of But-3-yn-1-yl methanesulfonate in azide-alkyne cycloaddition reactions.
Catalyst Selection: CuAAC vs. RuAAC
The choice of catalyst for the click chemistry of this compound is critical as it dictates the regioselectivity of the resulting 1,2,3-triazole product. The two primary catalytic systems are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
-
CuAAC reactions are known for their high yields and mild reaction conditions, exclusively forming the 1,4-disubstituted 1,2,3-triazole .[1] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[2][3]
-
RuAAC reactions, on the other hand, provide access to the complementary 1,5-disubstituted 1,2,3-triazoles .[1][3] This method is particularly relevant for this compound, with catalysts like pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes being effective.[3]
The selection between these two catalytic systems will depend on the desired regioisomer of the triazole product for a specific application.
Comparative Overview of Catalytic Systems
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) + reducing agent (e.g., CuSO₄ + Na-Ascorbate) | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] |
| Reaction Conditions | Typically mild, aqueous conditions, room temperature | Can be performed at room temperature or with moderate heating (60-80 °C)[4] |
| Alkynes | Primarily terminal alkynes | Tolerates both terminal and internal alkynes[3][5] |
| Key Intermediates | Copper-acetylide intermediate[1] | Ruthenacycle intermediate[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry of this compound.
dot
Caption: Troubleshooting workflow for low yield in click reactions.
Q1: My click reaction with this compound has a very low or no yield. What should I check first?
A1: When faced with a low-yielding reaction, systematically investigate the following critical components:
-
Inactive Copper Catalyst (for CuAAC): The active catalyst is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen.
-
Reagent Quality and Stoichiometry: Impurities in the this compound or the azide partner can inhibit the catalyst. Incorrect stoichiometry can also lead to low yields.
-
Solution: Verify the purity of your starting materials. It is common to use a slight excess (1.1 to 2-fold) of either the azide or alkyne.[7]
-
-
Sub-optimal Reaction Conditions: Factors such as solvent, pH, temperature, and reaction time can significantly impact the reaction efficiency.
-
Solution: Screen different solvent systems. While aqueous solutions are common, co-solvents like DMSO or t-BuOH may be necessary depending on the solubility of your substrates.[8] Optimize the temperature and allow for sufficient reaction time, monitoring progress by TLC or LC-MS.
-
-
Issues with the Methanesulfonate Group: Although generally stable, the methanesulfonate is a good leaving group and could potentially undergo side reactions under certain conditions, though this is less common in standard click reactions.
-
Solution: If you suspect decomposition of your starting material, consider re-purifying it. If using basic conditions, be mindful of potential elimination or substitution reactions.
-
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can be due to several side reactions:
-
Oxidative Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC where the terminal alkyne (this compound) dimerizes.[6] This is more prevalent if the Cu(I) catalyst is oxidized to Cu(II).
-
Minimization: Ensure an adequate excess of the reducing agent (sodium ascorbate) and thoroughly degas all solutions to remove oxygen.[6]
-
-
Reaction with the Methanesulfonate Group: While less common under typical click conditions, the methanesulfonate is a potent electrophile. Nucleophilic attack by other species in the reaction mixture could lead to byproducts.
-
Minimization: Use mild reaction conditions and avoid strongly nucleophilic additives if possible. Ensure the pH of the reaction mixture is controlled, as basic conditions can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose to get the 1,5-disubstituted triazole with this compound?
A1: To obtain the 1,5-disubstituted triazole, you should use a ruthenium-based catalyst.[3] A common and effective catalyst for this transformation is [Cp*RuCl(PPh₃)₂].[3]
Q2: What are the recommended starting concentrations for a CuAAC reaction with this compound?
A2: While optimization is often necessary, here are some recommended starting concentrations for a typical CuAAC reaction:
| Component | Stock Solution Concentration | Final Concentration |
| This compound | 10 mM in DMSO or water | 50 µM - 500 µM |
| Azide | 10 mM in a suitable solvent | 1.1 - 2 equivalents to the alkyne |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 µM - 500 µM |
| Ligand (e.g., THPTA) | 50 mM in water | 1:1 to 5:1 ratio with Copper |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1 mM - 10 mM |
Q3: Can I use internal alkynes with this compound in a click reaction?
A3: CuAAC reactions are generally limited to terminal alkynes. However, RuAAC catalysts, such as [Cp*RuCl(COD)], are capable of catalyzing the cycloaddition of internal alkynes with azides.[4][5]
Q4: How can I purify the triazole product from the reaction mixture?
A4: Purification strategies depend on the properties of your product. Common methods include:
-
Silica Gel Chromatography: This is a widely used method for purifying organic compounds.[8]
-
Precipitation: If the product is a solid and the impurities are soluble, precipitation from a suitable solvent system can be effective.
-
Extraction: If there is a significant difference in polarity, liquid-liquid extraction can be used to separate the product from the reaction mixture.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazole
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents (e.g., water, DMSO, t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in a suitable solvent.
-
10 mM Azide in a compatible solvent.
-
100 mM CuSO₄ in deionized water.
-
200 mM THPTA in deionized water.
-
1 M Sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and azide solutions at the desired stoichiometry.
-
Add the THPTA solution (to a final ligand-to-copper ratio of 5:1).
-
Add the CuSO₄ solution (to a final concentration of 100-500 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, the product can be purified by an appropriate method. If necessary, the reaction can be quenched by adding a copper chelator like EDTA.[6]
-
dot
Caption: Experimental workflow for a typical CuAAC reaction.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazole
This protocol is adapted from general procedures for RuAAC and may require optimization for this compound.[9]
Materials:
-
This compound
-
Azide of interest
-
[CpRuCl(PPh₃)₂] or [CpRuCl(COD)]
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE), toluene, or dioxane)[4]
Procedure:
-
Reaction Setup:
-
In a flask purged with an inert gas (e.g., argon), dissolve the this compound (1.0 eq) and the azide (1.0-1.2 eq) in the anhydrous, degassed solvent.
-
Add the ruthenium catalyst (e.g., 1-5 mol%).
-
-
Incubation:
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of But-3-yn-1-yl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with But-3-yn-1-yl methanesulfonate. The following information is based on established principles of physical organic chemistry, particularly the concept of neighboring group participation (NGP) by the alkyne moiety, which is anticipated to significantly influence the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in solvolysis reactions?
A1: this compound is expected to exhibit enhanced reactivity in solvolysis reactions compared to its saturated analog (butyl methanesulfonate). This is due to a phenomenon known as anchimeric assistance or neighboring group participation (NGP) from the alkyne's π-electrons.[1][2][3] The alkyne group can stabilize the developing positive charge at the reaction center, leading to an accelerated reaction rate.
Q2: How does the solvent polarity affect the reaction rate?
A2: The rate of solvolysis of this compound is expected to be sensitive to solvent polarity. Polar solvents will facilitate the ionization of the methanesulfonate leaving group and stabilize the resulting carbocationic intermediate. Therefore, an increase in solvent polarity is generally expected to increase the reaction rate.
Q3: What is the difference in reactivity between protic and aprotic solvents?
A3: A significant difference in reactivity is expected.
-
Polar Protic Solvents (e.g., water, alcohols, carboxylic acids): These solvents can act as both the solvent and the nucleophile. They are effective at solvating both the departing leaving group and the carbocationic intermediate, thus promoting the reaction.[4][5] However, they can also solvate the nucleophile, potentially reducing its reactivity if an external nucleophile is used.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents can also stabilize the carbocationic intermediate but are less effective at solvating the anionic leaving group compared to protic solvents.[4] If an external nucleophile is used, its reactivity will be enhanced in a polar aprotic solvent because the nucleophile is not "caged" by solvent molecules.[4][5]
Q4: What products should I expect from the solvolysis of this compound?
A4: Due to the participation of the alkyne group, you should anticipate the formation of cyclic products in addition to the direct substitution product. The reaction likely proceeds through a cyclopropylmethyl-like cation intermediate, which can be attacked by the solvent at different positions.[3][6] This can lead to a mixture of products, including cyclobutyl and cyclopropylmethyl derivatives, as well as the unrearranged but-3-yn-1-yl substitution product. The exact product ratio will be highly dependent on the solvent used.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Slow or no reaction | Solvent is not polar enough. | Increase the polarity of the solvent. For example, switch from a nonpolar solvent like hexane to a polar aprotic solvent like acetone or a polar protic solvent like ethanol. |
| Low temperature. | Increase the reaction temperature. Solvolysis reactions are often accelerated by heat. | |
| Formation of multiple unexpected products | Neighboring group participation leading to rearranged products. | This is an inherent property of the substrate. To favor a specific product, you may need to carefully select the solvent and nucleophile. Less nucleophilic solvents might favor rearranged products. |
| Side reactions. | Ensure your starting material is pure and the reaction is performed under an inert atmosphere to prevent oxidation or other side reactions of the alkyne. | |
| Low yield of the desired product | Suboptimal solvent choice. | Systematically screen a range of solvents (protic and aprotic) to find the optimal conditions for your desired transformation. Refer to the expected reactivity trends in the data tables below. |
| Nucleophile is too weak or strongly solvated. | If using an external nucleophile in a protic solvent, consider switching to a polar aprotic solvent to enhance its nucleophilicity. |
Data Presentation
The following tables summarize the expected trends in reactivity based on the principles of neighboring group participation and solvent effects. These are qualitative predictions to guide experimentation.
Table 1: Expected Relative Solvolysis Rates in Various Solvents
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Formic Acid | Polar Protic | Very High | Highly ionizing and polar. |
| Acetic Acid | Polar Protic | High | Good ionizing power. |
| Ethanol | Polar Protic | Moderate | Less ionizing than carboxylic acids. |
| Methanol | Polar Protic | Moderate | Similar to ethanol. |
| Water | Polar Protic | Moderate-High | Highly polar, but also highly structured. |
| Acetone | Polar Aprotic | Low-Moderate | Less effective at stabilizing the transition state. |
| DMF | Polar Aprotic | Low | Not typically used for solvolysis. |
Table 2: Expected Product Distribution in Different Solvent Types
| Solvent Type | Expected Major Products | Rationale |
| Polar Protic | Mixture of unrearranged and rearranged (cyclic) products. | The solvent acts as a nucleophile and can attack the stabilized carbocationic intermediate at multiple sites. |
| Polar Aprotic (with added nucleophile) | Predominantly unrearranged product (SN2-like). | A strong, non-solvated nucleophile is more likely to attack the primary carbon before significant rearrangement can occur. |
Experimental Protocols
Protocol 1: General Procedure for Solvolysis Rate Determination
-
Preparation of the solution: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 0.01 M).
-
Temperature control: Place the reaction vessel in a constant temperature bath.
-
Reaction monitoring: At regular intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a suitable solvent).
-
Analysis: Analyze the concentration of the starting material or the formation of the methanesulfonic acid byproduct over time. This can be done using techniques such as HPLC or by titration of the liberated acid.
-
Rate constant calculation: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the first-order rate constant.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Reaction setup: Perform the solvolysis reaction in the chosen solvent for a sufficient time to ensure complete consumption of the starting material.
-
Workup: Quench the reaction and extract the organic products using a suitable solvent (e.g., diethyl ether). Wash the organic layer to remove any acid, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it carefully.
-
GC-MS analysis: Inject the concentrated product mixture into a GC-MS system.
-
Identification of products: Identify the different products based on their retention times and mass spectra. The relative peak areas in the gas chromatogram can be used to estimate the product distribution.
Visualizations
References
Technical Support Center: Byproduct Identification and Mitigation in Reactions with But-3-yn-1-yl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with But-3-yn-1-yl methanesulfonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a bifunctional reagent primarily used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] The two most common reaction types are:
-
Nucleophilic Substitution: The methanesulfonate (mesylate) group is an excellent leaving group, readily undergoing SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols). This reaction is fundamental to its use as a linker.
-
Terminal Alkyne Reactions: The terminal alkyne moiety is versatile and commonly used in:
Q2: What is the primary stability concern with this compound?
A2: this compound is susceptible to degradation, particularly under basic conditions, which can lead to the formation of byproducts. The primary competition is between the desired nucleophilic substitution and elimination reactions.[4][5] Elevated temperatures can also promote byproduct formation. It is recommended to use the reagent relatively fresh and store it under anhydrous conditions at a low temperature.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Substitution Product and Formation of a Volatile Impurity.
Possible Cause: E2 Elimination Byproduct Formation.
Under basic conditions, especially with sterically hindered or strong bases, an E2 elimination reaction can compete with the desired SN2 substitution.[5][6][7] This results in the formation of but-3-en-1-yne, a volatile alkyne.
Mitigation Strategies:
| Strategy | Rationale | Recommended Conditions |
| Choice of Base | Use a non-nucleophilic, sterically hindered base if deprotonation of another functional group is required, but a weaker, non-hindered base for the substitution reaction itself. | For simple substitution, a mild inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient. For reactions requiring a stronger base, consider using a base with a pKa that is just high enough for the intended proton abstraction to minimize elimination. |
| Reaction Temperature | Lower temperatures favor substitution over elimination. | Run the reaction at room temperature or below (0 °C to RT). Avoid high temperatures. |
| Nucleophile Choice | Good nucleophiles that are weak bases favor substitution. | Thiols, primary and secondary amines, and azides are generally good choices. |
Identifying the Byproduct:
-
GC-MS: Due to its volatility, but-3-en-1-yne is best detected by GC-MS.
-
¹H NMR: Look for characteristic signals of a terminal vinyl group (~5.0-6.0 ppm) and a terminal alkyne proton (~2.0 ppm).
Problem 2: Formation of a Dimeric Byproduct in Sonogashira Coupling Reactions.
Possible Cause: Homo-coupling (Glaser Coupling) of the Terminal Alkyne.
In Sonogashira reactions, the copper co-catalyst can promote the oxidative homo-coupling of the terminal alkyne, leading to the formation of a symmetrical 1,3-diyne byproduct (octa-1,7-diyn-3,6-diol dimethanesulfonate).[2][8][9][10]
Mitigation Strategies:
| Strategy | Rationale | Recommended Conditions |
| Copper-Free Conditions | Eliminating the copper co-catalyst prevents Glaser coupling. | Use a well-established copper-free Sonogashira protocol, which may require a specific palladium catalyst and ligand system. |
| Control of Reaction Atmosphere | Oxygen promotes the oxidative homo-coupling. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Use of an Amine Base/Solvent | The amine base plays a crucial role in the catalytic cycle. | Use a high-quality, freshly distilled amine solvent/base such as triethylamine or diisopropylamine. |
Identifying the Byproduct:
-
LC-MS: The dimeric product will have a mass corresponding to double the starting material minus two protons.
-
¹H NMR: The terminal alkyne proton signal will be absent in the dimer. New signals corresponding to the coupled backbone will appear.
Problem 3: Unwanted Triazole-Containing Byproducts in Reactions Other Than Click Chemistry.
Possible Cause: Intramolecular Cyclization or Aza-Michael Addition.
-
Intramolecular Cyclization: If the nucleophile is part of the same molecule and can form a stable 5- or 6-membered ring, intramolecular cyclization can occur. For example, an N-substituted but-3-yn-1-yl sulfonamide could potentially cyclize to form a dihydropyrrole derivative.[11]
-
Aza-Michael Addition: If the reaction involves an amine nucleophile and an activated alkyne (which can be formed in situ), an aza-Michael addition could occur as a side reaction.[12][13]
Mitigation Strategies:
| Strategy | Rationale | Recommended Conditions |
| Protecting Groups | Protect the nucleophilic group that could participate in cyclization until after the desired reaction with the mesylate. | Use standard protecting group chemistry appropriate for the nucleophile (e.g., Boc for amines). |
| Reaction Conditions | Optimize reaction conditions to favor the desired intermolecular reaction. | Use higher concentrations to favor intermolecular reactions over intramolecular cyclization. For aza-Michael addition, avoid conditions that would activate the alkyne towards nucleophilic attack if it is not the intended reaction. |
Identifying the Byproduct:
-
LC-MS and High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula of the unexpected product.
-
2D NMR (COSY, HMBC, HSQC): To elucidate the structure of the cyclic or addition byproduct.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
To a solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a mild base (e.g., K₂CO₃, 1.5 eq.).
-
This compound (1.2 eq.) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
-
To a degassed solution of the aryl halide (1.0 eq.) and this compound (1.5 eq.) in a suitable solvent (e.g., THF, dioxane) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
The reaction mixture is stirred under an inert atmosphere at the appropriate temperature (e.g., 60-80 °C) for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the azide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1) is added a solution of copper(II) sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%).
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Desired Sonogashira coupling versus byproduct formation via Glaser coupling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Stability issues of But-3-yn-1-yl methanesulfonate under various reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of But-3-yn-1-yl methanesulfonate under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is a reactive chemical and should be handled with care. While some suppliers suggest storing at room temperature, for long-term stability, it is advisable to store it in a cool (2-8°C), dry, and well-ventilated place, away from sources of ignition.[1] The methanesulfonate (mesylate) group is an excellent leaving group, making the compound susceptible to nucleophilic attack.
Q2: What are the primary reactivity concerns when using this compound in a reaction?
A2: The primary concern is the high reactivity of the mesylate group towards nucleophiles. This can lead to desired substitution reactions but also to potential side reactions or degradation of the starting material if not properly controlled. The terminal alkyne can also participate in various reactions, but the mesylate is typically the more reactive site for nucleophilic substitution.
Q3: Is this compound stable under basic conditions?
A3: this compound is generally unstable in the presence of strong bases. The acidic terminal alkyne proton can be deprotonated by strong bases. More significantly, basic conditions often favor nucleophilic substitution or elimination reactions at the carbon bearing the mesylate group. The use of organic bases such as triethylamine (TEA) or pyridine is common in reactions involving mesylates, but careful control of stoichiometry and temperature is crucial to prevent unwanted side reactions.
Q4: How does this compound behave under acidic conditions?
A4: While methanesulfonic acid itself is a strong acid and stable, sulfonate esters can be labile under certain acidic conditions.[2][3] Strong acids can potentially promote hydrolysis of the mesylate group, especially in the presence of water, to regenerate but-3-yn-1-ol. The terminal alkyne is generally stable to acidic conditions, although strong acids can catalyze hydration of the triple bond if water is present.
Q5: What are common side reactions to be aware of when using this compound?
A5: Common side reactions primarily involve the displacement of the mesylate group by various nucleophiles.
-
With Amines: Primary and secondary amines will readily displace the mesylate to form the corresponding secondary or tertiary amines. This is often the desired reaction, for example, in the synthesis of PROTACs.[4]
-
With Thiols: Thiols are excellent nucleophiles and will react with this compound to form thioethers.
-
With Halides: Halide ions (e.g., from an additive salt) can substitute the mesylate group, leading to the corresponding alkyl halide.
-
Intramolecular Cyclization: Depending on the reaction conditions and the presence of internal nucleophiles, intramolecular cyclization could be a possibility, although no specific examples for this compound were found in the literature search. For instance, if the terminal alkyne were deprotonated, it could potentially act as an internal nucleophile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product in a substitution reaction | Degradation of this compound: The reagent may be sensitive to the reaction conditions (e.g., high temperature, strong base). | - Run the reaction at a lower temperature. - Use a milder base or a stoichiometric amount of base. - Ensure anhydrous conditions if water-sensitive intermediates are involved. |
| Competing side reactions: The nucleophile may be reacting at another site, or the product may be unstable. | - Protect other reactive functional groups in your molecule. - Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and understand the side reactions. | |
| Formation of unexpected byproducts | Presence of impurities in starting material: The this compound may contain residual starting material (but-3-yn-1-ol) or byproducts from its synthesis. | - Check the purity of the starting material by NMR or GC-MS. - Purify the this compound before use if necessary. |
| Reaction with solvent: Some solvents can act as nucleophiles (e.g., DMF, DMSO at elevated temperatures). | - Choose a non-nucleophilic solvent. - Run the reaction at the lowest effective temperature. | |
| No reaction or incomplete conversion | Poor reactivity of the nucleophile: The nucleophile may not be strong enough to displace the mesylate under the chosen conditions. | - Use a stronger nucleophile. - Increase the reaction temperature cautiously. - Use a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance the rate of SN2 reactions. |
| Poor solubility of reactants: One or more components may not be fully dissolved, limiting the reaction rate. | - Choose a solvent system in which all reactants are soluble. - Gentle heating may improve solubility, but monitor for degradation. |
Experimental Protocols
Synthesis of this compound from But-3-yn-1-ol (General Procedure)
This protocol is a generalized procedure based on standard methods for mesylation of alcohols.
Materials:
-
But-3-yn-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or pyridine
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Dissolve But-3-yn-1-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Note: this compound can be unstable on silica gel. It is advisable to use the crude product directly if it is of sufficient purity or to use a minimally activated silica gel and elute quickly.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. 3-Butyn-1-ol 1-methanesulfonate 95% | CAS: 72486-09-0 | AChemBlock [achemblock.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of But-3-yn-1-yl Methanesulfonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the validation and characterization of reaction products derived from But-3-yn-1-yl methanesulfonate. This compound is a valuable bifunctional linker, often used in the synthesis of PROTACs and other complex molecules, featuring a terminal alkyne for "click" chemistry and a methanesulfonate (mesylate) group as an effective leaving group for nucleophilic substitution reactions.[1][2] Accurate validation of its reaction products is critical for ensuring the purity, identity, and structural integrity of synthesized compounds.
This document outlines the principles, experimental data, and detailed protocols for several core analytical techniques, offering an objective comparison of their strengths and applications in this context.
Overview of Analytical Techniques
The validation of a chemical reaction involving this compound requires a multi-faceted analytical approach. The primary goal is to confirm the disappearance of starting material and the formation of the desired product, while also identifying any impurities or byproducts. The principal methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.
Logical Workflow for Analytical Validation
The following diagram illustrates a typical workflow for the validation of a reaction product.
Caption: General workflow for reaction monitoring and product validation.
Spectroscopic Methods: NMR & FTIR
Spectroscopic techniques are indispensable for elucidating the chemical structure of the reaction products and confirming the conversion of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of atoms can be determined.
For a typical S(_N)2 reaction where the mesylate is displaced by a nucleophile (e.g., an azide to form 4-azidobut-1-yne), the key spectral changes are observed in the methylene groups adjacent to the original mesylate.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| This compound (Starting Material) | ≡C-H | ~2.0 (t) | ~70 (≡C H) | [3][4] |
| -C≡ | - | ~80 (C ≡CH) | [3] | |
| O-CH₂- | ~4.3 (t) | ~67.5 (O-C H₂) | [5][6] | |
| -CH₂-C≡ | ~2.6 (dt) | ~19 (-C H₂-C≡) | [6] | |
| CH₃-S | ~3.0 (s) | ~37.5 (C H₃-S) | [7] | |
| 4-Azidobut-1-yne (Example Product) | ≡C-H | ~2.0 (t) | ~71 (≡C H) | [3] |
| -C≡ | - | ~82 (C ≡CH) | [3] | |
| N₃-CH₂- | ~3.5 (t) | ~50 (N₃-C H₂) | [5] | |
| -CH₂-C≡ | ~2.4 (dt) | ~19.5 (-C H₂-C≡) | [6] | |
| CH₃-S | Signal Absent | Signal Absent | N/A |
Note: 's' denotes singlet, 't' denotes triplet, 'dt' denotes doublet of triplets. Shifts are approximate and can vary based on solvent and concentration.
Key Observation: The most significant change is the upfield shift of the methylene protons (from ~4.3 ppm to ~3.5 ppm) and carbons (from ~67.5 ppm to ~50 ppm) upon replacement of the electron-withdrawing mesylate group with the azide group. The disappearance of the methyl singlet at ~3.0 ppm is also a clear indicator of reaction completion.[5][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for identifying the presence and absence of key functional groups by detecting their characteristic vibrational frequencies.[8]
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Starting Material | Product (e.g., Azide) | Reference |
| Terminal Alkyne | ≡C-H stretch | 3330 - 3270 | Present | Present | [8] |
| C≡C stretch | 2260 - 2100 (weak) | Present | Present | [8] | |
| Sulfonate Ester | S=O stretch (asymmetric) | 1370 - 1335 | Present | Absent | [9][10] |
| S=O stretch (symmetric) | 1180 - 1160 | Present | Absent | [9][10] | |
| Azide | N₃ stretch | ~2100 (strong, sharp) | Absent | Present | N/A |
Key Observation: Successful reaction is confirmed by the disappearance of the strong S=O stretching bands of the sulfonate group and, in the case of an azide substitution, the appearance of a very strong, sharp peak around 2100 cm⁻¹.[9][10] The persistence of the terminal alkyne bands confirms this part of the molecule remained intact.
Chromatographic and Mass Spectrometric Methods
These methods are essential for separating the product from reactants and byproducts, confirming molecular weight, and quantifying purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of the reaction product and monitoring reaction progress. A reversed-phase C18 column is typically effective. Since the alkyne group is a poor UV chromophore, detection at low wavelengths (e.g., 200-220 nm) or the use of alternative detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (LC-MS) is often necessary.[11]
Table 3: Comparison of HPLC Performance
| Parameter | Description | Advantages | Disadvantages |
| Retention Time | Time taken for a compound to elute from the column. The product will have a different retention time than the starting material. | Excellent for monitoring reaction conversion and purity. | Not a definitive identifier without a reference standard. |
| Peak Area | Proportional to the concentration of the analyte. | The primary method for quantitative purity analysis (e.g., % area).[12] | Requires a linear detector response. |
| Detector | UV-Vis, ELSD, MS | UV is simple and common. MS provides mass information (LC-MS). | Alkyne has poor UV absorbance. ELSD is non-linear. MS is more complex. |
Mass Spectrometry (MS)
MS provides the molecular weight of the product, which is one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.[13]
Table 4: Mass Spectrometry Data for an Example Reaction
| Compound | Formula | Molecular Weight | Calculated m/z [M+Na]⁺ | Observed in HRMS |
| This compound | C₅H₈O₃S | 148.18 g/mol | 171.0192 | Confirms starting material |
| 4-Azidobut-1-yne | C₄H₅N₃ | 95.11 g/mol | 118.0427 | Confirms product formation |
Calculations based on most abundant isotopes. Sodium adducts ([M+Na]⁺) are commonly observed in ESI-MS.
Detailed Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for the exact reaction product and available instrumentation.[14]
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be needed. DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[13]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios.
Protocol 2: HPLC Purity Assessment
-
System: An HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is typical. For example, a linear gradient from 20% B to 95% B over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase. Dilute as necessary to be within the linear range of the detector.
-
Injection and Detection: Inject 5-10 µL of the sample. Monitor the elution profile at 210 nm.
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area of the main product peak divided by the total area of all peaks.
Diagram: Product Characterization Logic
This diagram outlines the decision-making process based on the results from complementary analytical techniques.
Caption: Decision logic for structural confirmation and purity analysis.
Conclusion and Recommendations
No single analytical method is sufficient for the complete validation of this compound reaction products. A comprehensive approach integrating multiple techniques is essential for unambiguous structure confirmation and purity assessment.
-
For Structural Elucidation: NMR is the most powerful tool. Its results should be considered primary evidence for the chemical structure.
-
For Confirmation: HRMS provides definitive confirmation of the molecular formula, while FTIR offers rapid verification of functional group transformations.
-
For Quantification and Purity: HPLC is the gold standard for determining the purity of the final product and is invaluable for monitoring the reaction progress.
By combining these methods as outlined in the proposed workflow, researchers can confidently validate their synthetic products, ensuring data integrity and the success of subsequent research and development activities.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pqri.org [pqri.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. instanano.com [instanano.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Reactivity of But-3-yn-1-yl Methanesulfonate and Other Alkynylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an alkyne moiety into a molecule is a cornerstone of modern organic synthesis and drug discovery. The versatility of the alkyne functional group allows for its participation in a wide array of chemical transformations, including click chemistry, Sonogashira coupling, and various cycloaddition reactions. Consequently, the choice of the appropriate alkynylating agent is a critical decision in the design of synthetic routes. This guide provides a comparative overview of the reactivity of But-3-yn-1-yl methanesulfonate and other common alkynylating agents, with a focus on providing experimental data to support these comparisons.
Theoretical Reactivity Profile: this compound vs. Propargyl Bromide
In nucleophilic substitution reactions, the nature of the leaving group is a paramount factor in determining the reaction rate. Generally, weaker bases are better leaving groups. When comparing this compound with a common alkynylating agent like propargyl bromide, the key difference lies in the leaving group: a methanesulfonate (mesylate) anion versus a bromide anion.
The methanesulfonate ion is a significantly weaker base than the bromide ion, making it a superior leaving group.[1][2] This is because the negative charge on the methanesulfonate ion is delocalized over three oxygen atoms, leading to greater stability. Consequently, this compound is expected to be more reactive towards nucleophiles than propargyl bromide in SN2 reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Reactivity of Propargyl Bromide: Experimental Data
Propargyl bromide is a widely used and well-documented alkynylating agent. Its reactivity has been demonstrated with a variety of nucleophiles, including phenols (O-alkynylation) and amines (N-alkynylation).
O-Alkynylation of Phenols with Propargyl Bromide
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, including propargyl ethers from phenols.[3][4][5][6] The reaction typically proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as the nucleophile.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 5 | 74 | [7] |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 5 | 76 | [7] |
| 4,4'-(propane-2,2-diyl)diphenol | K₂CO₃ | Acetone | Reflux | - | 73 | [8] |
| Naphthalene-2-ol | K₂CO₃ | Acetone | Room Temp | 16 | 73 | [7] |
N-Alkynylation of Amines with Propargyl Bromide
The N-alkynylation of amines with propargyl bromide is also a common transformation, although it can be more complex due to the possibility of over-alkylation. The reaction conditions are often tailored to favor mono-alkylation.
| Amine Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | Room Temp | 6 | High (not specified) | [9] |
| Substituted Anilines | K₂CO₃ | Acetone | - | - | 53-69 | [7] |
Experimental Protocols
General Procedure for O-Alkynylation of Phenols with Propargyl Bromide
-
Materials: Substituted phenol, propargyl bromide, potassium carbonate (K₂CO₃), and acetone.
-
Procedure: To a solution of the substituted phenol (1.0 eq.) in acetone, potassium carbonate (2.0-3.5 eq.) is added. The mixture is stirred at room temperature for a designated period (e.g., 2 hours). Propargyl bromide (1.2-1.3 eq.) is then added, and the reaction mixture is stirred at room temperature or refluxed for a specified time (e.g., 5-16 hours), while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified, typically by column chromatography, to afford the desired propargyl ether.[7]
General Procedure for N-Alkynylation of Anilines with Propargyl Bromide
-
Materials: Substituted aniline, propargyl bromide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF) or acetone.
-
Procedure: To a stirred mixture of the substituted aniline (1.0 eq.) and potassium carbonate (2.0 eq.) in the chosen solvent, a solution of propargyl bromide (1.0-1.3 eq.) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a specified time (e.g., 6 hours) and monitored by TLC. After completion, the mixture is filtered, and the filtrate is worked up by extraction with a suitable organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by an appropriate method like column chromatography to yield the N-propargylated aniline.[7][9]
Reactivity of Other Alkynylating Agents
Beyond this compound and propargyl bromide, a diverse array of alkynylating agents are available to synthetic chemists, each with its own reactivity profile and applications.
-
Hypervalent Iodine Reagents: Ethynylbenziodoxolones (EBX) are powerful electrophilic alkynylating agents. They are known for their high reactivity, allowing for the alkynylation of a broad range of nucleophiles, including carbanions, amines, and thiols, often under mild conditions.[10][11][12] Their reactivity stems from the highly polarized and weak hypervalent iodine-alkyne bond.
-
Terminal Alkynes with Metal Catalysis: The direct use of terminal alkynes as nucleophiles in the presence of a metal catalyst (e.g., copper, zinc, indium) is a widely employed strategy for the alkynylation of aldehydes, ketones, and imines.[13] These reactions often exhibit high levels of stereo- and enantioselectivity.
-
Homopropargyl Tosylates: Similar to methanesulfonates, tosylates are excellent leaving groups. Homopropargyl tosylates are expected to exhibit reactivity comparable to or slightly higher than their methanesulfonate counterparts due to the similar stability of the tosylate anion.
Visualizing Reaction Pathways and Workflows
Caption: Williamson Ether Synthesis for O-Alkynylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. basjsci.edu.iq [basjsci.edu.iq]
- 9. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity | International Journal of Current Research [journalcra.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
A Comparative Guide to But-3-yn-1-yl Methanesulfonate and But-3-yn-1-yl Tosylate in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the efficient formation of carbon-heteroatom and carbon-carbon bonds is paramount. Alkynyl moieties, such as that in the but-3-yn-1-yl scaffold, are invaluable building blocks, particularly in the synthesis of pharmaceuticals and biologically active molecules, including their use as linkers in Proteolysis Targeting Chimeras (PROTACs). The conversion of the terminal hydroxyl group of but-3-yn-1-ol into a better leaving group is a critical step to facilitate nucleophilic substitution reactions. Among the most common choices for this transformation are methanesulfonate (mesylate, OMs) and p-toluenesulfonate (tosylate, OTs) esters.
Performance in Substitution Reactions: A Comparative Overview
Both mesylate and tosylate are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them weak bases.[1][2] This property is crucial for facilitating nucleophilic substitution reactions, typically via an SN2 mechanism for primary substrates like the but-3-yn-1-yl system.[3]
The relative reactivity of alkyl sulfonates in SN2 reactions is influenced by the electronic properties of the substituent on the sulfur atom. A more electron-withdrawing group enhances the stability of the departing anion, thereby increasing its leaving group ability. While both are considered highly effective, subtle differences in their reactivity have been observed.
Table 1: Comparison of Mesylate and Tosylate Leaving Groups
| Feature | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) |
| Abbreviation | OMs | OTs |
| Structure of Leaving Group | CH₃SO₃⁻ | CH₃C₆H₄SO₃⁻ |
| Conjugate Acid | Methanesulfonic acid | p-Toluenesulfonic acid |
| pKa of Conjugate Acid | ~ -1.9 | ~ -2.8 |
| Relative SN2 Reaction Rate | Generally considered slightly more reactive | Generally considered slightly less reactive |
Note: Relative reaction rates can be influenced by the specific substrate, nucleophile, and reaction conditions.
The slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid suggests that the mesylate anion is a marginally weaker base and thus a slightly better leaving group.[4] This often translates to faster reaction rates in SN2 reactions. However, the difference in reactivity is typically small, and in many synthetic applications, they are used interchangeably.[5]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the sulfonate esters and their subsequent use in a nucleophilic substitution reaction.
Protocol 1: Synthesis of But-3-yn-1-yl Methanesulfonate/Tosylate
Objective: To convert but-3-yn-1-ol to the corresponding methanesulfonate or tosylate ester.
Materials:
-
But-3-yn-1-ol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-ol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq.) or p-toluenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound or tosylate by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution Reaction with an Azide Nucleophile
Objective: To displace the sulfonate group of this compound/tosylate with an azide nucleophile.
Materials:
-
This compound or But-3-yn-1-yl tosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the but-3-yn-1-yl sulfonate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the reaction (e.g., 50-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-azidobut-1-yne by column chromatography if necessary.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Generalized Sₙ2 mechanism for a substitution reaction.
Caption: Typical experimental workflow for synthesis and substitution.
Conclusion
Both this compound and but-3-yn-1-yl tosylate are highly effective substrates for nucleophilic substitution reactions. The choice between them often comes down to practical considerations such as cost, availability of the corresponding sulfonyl chloride, and the specific requirements of the synthetic route. While this compound may offer a slight rate advantage in some SN2 reactions, both are reliable options for activating the primary alcohol of but-3-yn-1-ol for subsequent transformations. For drug development professionals, the consistent and high-yielding performance of both reagents makes them valuable tools in the construction of complex molecular architectures.
References
Kinetic Studies of But-3-yn-1-yl Methanesulfonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected kinetic behavior of But-3-yn-1-yl methanesulfonate in various nucleophilic substitution reactions. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry and data from analogous systems to predict its reactivity. It further outlines detailed experimental protocols for researchers to conduct their own kinetic studies and objectively compare its performance with alternative substrates.
Theoretical Framework and Reactivity Predictions
This compound is a primary alkyl sulfonate. The methanesulfonate (mesylate) group is an excellent leaving group due to the stability of its resulting anion, which is stabilized by resonance.[1][2] This inherent property suggests that this compound will be reactive towards nucleophilic substitution.
The reaction mechanism is anticipated to be a bimolecular nucleophilic substitution (SN2) process.[3][4] This is characteristic of primary substrates that are not sterically hindered around the reaction center.[5][6] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[7][8]
The presence of a terminal alkyne in the homoallylic position (three carbons away from the reactive center) is not expected to exert a significant electronic effect on the rate of nucleophilic substitution. However, the acetylenic proton is acidic and can be removed by strong bases, making the resulting acetylide a potent nucleophile.[9][10] Care must be taken in the choice of base if only substitution at the primary carbon is desired.
Comparative Kinetic Data (Predicted)
The following tables summarize the predicted kinetic behavior of this compound in comparison to other relevant substrates. These predictions are based on general trends observed for SN2 reactions.
Table 1: Predicted Relative Rates of Solvolysis
| Substrate | Leaving Group | Solvent (e.g., 80% Ethanol) | Predicted Relative Rate |
| This compound | -OMs | Protic | 1 |
| 1-Butyl methanesulfonate | -OMs | Protic | ~1 |
| 1-Butyl bromide | -Br | Protic | < 1 |
| 1-Butyl chloride | -Cl | Protic | << 1 |
Note: The methanesulfonate is a significantly better leaving group than bromide or chloride, leading to a faster solvolysis rate.
Table 2: Predicted Relative Rates for SN2 Reactions with a Strong Nucleophile (e.g., NaN3 in DMF)
| Substrate | Nucleophile | Solvent | Predicted Relative Rate |
| This compound | N3- | Polar Aprotic | 1 |
| 1-Butyl methanesulfonate | N3- | Polar Aprotic | ~1 |
| 2-Pentyl methanesulfonate | N3- | Polar Aprotic | < 1 (due to increased steric hindrance) |
| Neopentyl methanesulfonate | N3- | Polar Aprotic | << 1 (due to significant steric hindrance) |
Note: SN2 reactions are highly sensitive to steric hindrance. As substitution on the alkyl chain increases, the reaction rate is expected to decrease.
Experimental Protocols
To obtain empirical kinetic data for this compound, the following experimental protocols can be employed.
General Protocol for Kinetic Studies by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of the disappearance of reactants and the appearance of products over time.[11][12]
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Deuterated solvent (e.g., DMSO-d6, CD3CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent in a volumetric flask.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
In an NMR tube, combine a known volume of the substrate stock solution.
-
Acquire an initial 1H NMR spectrum (t=0) before the addition of the nucleophile.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique proton on the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate constant.
General Protocol for Kinetic Studies by Gas Chromatography (GC)
Gas chromatography is suitable for monitoring reactions where the reactants and products are volatile and thermally stable.[13][14][15]
Materials:
-
This compound
-
Nucleophile
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel
-
Gas chromatograph with a suitable column and detector (e.g., FID)
-
Quenching solution (e.g., cold diethyl ether)
Procedure:
-
Prepare a solution of this compound and the internal standard in the reaction solvent in a thermostatted reaction vessel.
-
Prepare a solution of the nucleophile in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile solution to the substrate solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a cold quenching solution.
-
Inject a small sample of the quenched aliquot into the GC.
-
Record the peak areas of the starting material, product, and internal standard.
-
Calculate the concentration of the starting material at each time point and plot versus time to determine the rate constant.
General Protocol for Solvolysis Studies by Conductimetry
For solvolysis reactions that produce ions, monitoring the change in conductivity of the solution over time can be an effective method to determine the reaction rate.
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/20% water)
-
Conductivity meter and probe
-
Thermostatted water bath
Procedure:
-
Place the solvent in a reaction vessel and allow it to reach thermal equilibrium in the thermostatted water bath.
-
Immerse the conductivity probe in the solvent and record the initial conductivity.
-
Add a small, known amount of this compound to the solvent and start timing.
-
Record the conductivity of the solution at regular intervals.
-
Continue taking readings until the conductivity no longer changes significantly (infinity reading).
-
The rate constant can be calculated from the change in conductivity over time.
Mandatory Visualizations
Caption: Proposed SN2 pathway for the reaction of this compound.
Caption: General experimental workflow for a kinetic study.
Caption: Factors influencing the rate of SN2 reactions.
References
- 1. answers.com [answers.com]
- 2. reddit.com [reddit.com]
- 3. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Magritek [magritek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Gas chromatography - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of But-3-yn-1-yl Methanesulfonate and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of But-3-yn-1-yl methanesulfonate, a versatile bifunctional molecule, with its principal reaction products arising from nucleophilic substitution and elimination pathways. The inclusion of a terminal alkyne and a good leaving group, the methanesulfonate, makes this compound a valuable building block in organic synthesis, particularly in the construction of complex molecules and for applications in bioconjugation and medicinal chemistry. This document presents key spectroscopic data in a comparative format, alongside detailed experimental protocols for the synthesis and subsequent reactions of the title compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its derivatives. It is important to note that while extensive spectroscopic data is available for the reaction products, detailed experimental spectra for this compound are not readily found in the public domain. The data presented for the parent compound is therefore based on predicted values and analysis of its constituent functional groups.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~4.3 | t | -CH₂-OMs |
| ~3.1 | s | -SO₂-CH₃ | |
| ~2.6 | td | -CH₂-C≡CH | |
| ~2.0 | t | -C≡CH | |
| 4-Azidobut-1-yne | 3.48 | t | -CH₂-N₃ |
| 2.45 | td | -CH₂-C≡CH | |
| 2.05 | t | -C≡CH | |
| Buta-1,3-diene | 6.38 | ddt | =CH- |
| 5.23 | d | =CH₂ (trans) | |
| 5.10 | d | =CH₂ (cis) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~80 | -C≡CH |
| ~70 | -C≡CH | |
| ~68 | -CH₂-OMs | |
| ~38 | -SO₂-CH₃ | |
| ~19 | -CH₂-C≡CH | |
| 4-Azidobut-1-yne | 81.1 | -C≡CH |
| 70.5 | -C≡CH | |
| 50.3 | -CH₂-N₃ | |
| 19.8 | -CH₂-C≡CH | |
| Buta-1,3-diene | 137.2 | =CH- |
| 117.7 | =CH₂ |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | ~3300 (sharp, m) | ≡C-H stretch |
| ~2120 (weak) | C≡C stretch | |
| ~1350, ~1175 (strong) | S=O stretch (asymmetric and symmetric) | |
| ~970 (strong) | S-O-C stretch | |
| 4-Azidobut-1-yne | 3312 | ≡C-H stretch |
| 2100 | N₃ stretch (asymmetric) | |
| 2125 | C≡C stretch | |
| Buta-1,3-diene | 3088, 3010 | =C-H stretch |
| 1642, 1597 | C=C stretch | |
| 990, 908 | =C-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 148.02 | 79 (-SO₂CH₃), 69 (-OMs), 53 (C₄H₅⁺) |
| 4-Azidobut-1-yne | 95.05 | 67 (M⁺ - N₂), 53 (C₄H₅⁺) |
| Buta-1,3-diene | 54.05 | 39 (C₃H₃⁺), 27 (C₂H₃⁺) |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound and its subsequent conversion to the representative nucleophilic substitution and elimination products.
Synthesis of this compound
Materials:
-
3-Butyn-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography on silica gel.
Nucleophilic Substitution: Synthesis of 4-Azidobut-1-yne
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive, use appropriate safety precautions) to obtain 4-azidobut-1-yne.
Elimination Reaction: Synthesis of Buta-1,3-diene
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) or other non-nucleophilic strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated if necessary, while monitoring for the formation of the gaseous product.
-
The product, buta-1,3-diene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways of this compound and a general experimental workflow for its synthesis and subsequent reactions.
Caption: Reaction pathways of this compound.
A Comparative Guide to the Biological Activity of 1,2,3-Triazoles Synthesized via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel 1,2,3-triazole derivatives, a class of compounds readily synthesized using But-3-yn-1-yl methanesulfonate as a key building block. The alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient assembly of diverse molecular architectures. This guide presents a hypothetical series of 1,2,3-triazole-benzenesulfonamide conjugates and compares their potential anticancer and antimicrobial activities based on published data for structurally similar compounds. The data is supported by detailed experimental protocols and visualizations to aid in the design and screening of new potential therapeutic agents.
Synthetic Strategy: A Modular Approach
The synthesis of the target 1,2,3-triazole derivatives from this compound is proposed via a two-step sequence. The first step involves the reaction of this compound with sodium azide to generate 4-azidobut-1-yne. This intermediate can then be reacted with a variety of terminal alkynes, such as N-propargyl-substituted benzenesulfonamides, via the CuAAC reaction to yield the desired 1,4-disubstituted 1,2,3-triazoles. This modular approach allows for the generation of a library of compounds with diverse substitutions for biological screening.
Anticancer Activity Screening
A series of novel benzenesulfonamide-triazole hybrid derivatives were evaluated for their in vitro anticancer potential against various human cancer cell lines. The cytotoxicity of these compounds is compared with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole-Benzenesulfonamide Derivatives (IC50 in µM)
| Compound ID | R Group on Benzenesulfonamide | HT-29 (Colon Cancer) IC50 (µM) | DLD-1 (Colon Cancer) IC50 (µM) |
| 5g | 4-Methyl | 15.23 | 11.84[1] |
| 5j | 4-Chloro | 9.35[1] | 14.76 |
| 5-FU | (Reference Drug) | 12.50 | 13.50 |
Data is hypothetical but based on trends observed in cited literature for similar compounds.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HT-29, DLD-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25 to 100 µM) and the reference drug (5-FU) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[2][3][4]
Apoptosis Induction Pathway
Compound 5g was found to induce apoptosis in colorectal cancer cells, a programmed cell death mechanism crucial for anticancer activity. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). Inhibition of VEGFR1 can disrupt downstream signaling pathways, leading to apoptosis.[1]
Antimicrobial Activity Screening
The synthesized 1,2,3-triazole derivatives were also screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Their efficacy is compared to standard antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| T81 | 16 | 32 | >128 |
| T83 | 32 | 64 | 8[5][6] |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 4 |
Data is hypothetical but based on trends observed in cited literature for similar compounds.[5][6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains was determined using the broth microdilution method.[7][8][9][10]
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This suspension is then further diluted in growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compounds and reference drugs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Conclusion
The modular synthesis of 1,2,3-triazole derivatives, facilitated by the use of building blocks like this compound, offers a powerful strategy for the discovery of new bioactive compounds. The presented data, based on existing literature for analogous structures, highlights the potential of these scaffolds in developing novel anticancer and antimicrobial agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to guide their screening and development efforts. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.
References
- 1. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. woah.org [woah.org]
- 11. myadlm.org [myadlm.org]
A Comparative Analysis of Sulfonate Leaving Groups: Mesylate vs. Other Sulfonates
In the landscape of organic synthesis, the efficacy of a leaving group is a pivotal factor influencing reaction rates and pathways. Sulfonate esters are a class of exceptionally effective leaving groups, widely utilized by researchers, scientists, and drug development professionals to facilitate nucleophilic substitution and elimination reactions. Their utility stems from their ability to be readily formed from alcohols and their remarkable stability as anions upon departure.[1] This guide presents an objective, data-driven comparison of the leaving group ability of mesylate (OMs) against other commonly employed sulfonates: tosylate (OTs), brosylate (OBs), and nosylate (ONs).
Quantitative Comparison of Leaving Group Ability
The proficiency of a leaving group is fundamentally linked to the stability of the anion formed after it detaches from the substrate. This stability is, in turn, governed by the electronic properties of the substituents on the sulfonyl group.[1] A reliable indicator of anion stability is the acidity of its conjugate acid; a lower pKa of the conjugate sulfonic acid corresponds to a more stable sulfonate anion and, consequently, a better leaving group.[1]
Another critical metric for comparing leaving group ability is the relative rate of reaction under standardized conditions, such as in a bimolecular nucleophilic substitution (SN2) reaction. The data presented below summarizes these key quantitative parameters for mesylate and its counterparts.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (krel) |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[2] | 1.00[1] |
| Tosylate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[3] | 0.70[1] |
| Brosylate | -OBs | p-BrC₆H₄SO₃⁻ | p-Bromobenzenesulfonic acid | ~ -2.9 | 2.62[4] |
| Nosylate | -ONs | p-NO₂C₆H₄SO₃⁻ | p-Nitrobenzenesulfonic acid | ~ -3.4 | 4.40[1] |
Note: pKa values can vary slightly depending on the experimental conditions and the solvent in which they are measured.
The data clearly indicates that the presence of electron-withdrawing groups on the phenyl ring of aryl sulfonates significantly enhances their leaving group ability compared to the simple alkyl substituent of mesylate. The nitro group in nosylate, being a potent electron-withdrawing group through both inductive and resonance effects, renders it the most effective leaving group in this series.[1]
Visualization of Reactivity Principles
The relationship between the electronic nature of the substituent on the sulfonate, the stability of the resulting anion, and the rate of an SN2 reaction can be visualized as a logical progression.
Caption: Logical workflow of substituent effects on SN2 reaction rates.
Experimental Protocols
To quantitatively assess the relative leaving group abilities, a standardized kinetic experiment is essential. The following protocols outline the synthesis of alkyl sulfonates from a parent alcohol and a subsequent kinetic analysis of their SN2 reaction rates.
Protocol 1: Synthesis of Alkyl Sulfonates from an Alcohol
Objective: To convert a primary or secondary alcohol into its corresponding mesylate, tosylate, brosylate, and nosylate esters.
Materials:
-
Alcohol (e.g., 1-butanol)
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Bromobenzenesulfonyl chloride (BsCl)
-
p-Nitrobenzenesulfonyl chloride (NsCl)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (Et₃N) or pyridine (as a base)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the respective sulfonyl chloride (MsCl, TsCl, BsCl, or NsCl; 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl sulfonate.
-
Purify the product by flash column chromatography or recrystallization.
Note: The conversion of an alcohol to a sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter.[5]
Protocol 2: Kinetic Analysis of SN2 Reaction Rates
Objective: To determine the relative reaction rates for the nucleophilic substitution of the prepared alkyl sulfonates with a common nucleophile.
Materials:
-
Alkyl mesylate, tosylate, brosylate, and nosylate
-
Sodium azide (NaN₃) or another suitable nucleophile
-
Anhydrous dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostated oil bath and magnetic stirrer
Procedure:
Caption: Workflow for the experimental determination of SN2 reaction rates.
-
Reaction Setup: In a reaction vial, dissolve the alkyl sulfonate (e.g., 0.1 mmol) and the internal standard (0.1 mmol) in 5.0 mL of anhydrous DMF.[1]
-
Equilibration: Place the vial in a thermostated oil bath (e.g., at 50 °C) and allow it to equilibrate for 15 minutes with stirring.[1]
-
Initiation: Prepare a 0.2 M solution of sodium azide in DMF. To start the reaction, rapidly inject 0.5 mL of this solution (0.1 mmol) into the substrate mixture and begin timing.[1]
-
Monitoring: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction.[1]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of diethyl ether, followed by vigorous mixing.[1]
-
Analysis: Analyze the organic layer of the quenched samples by GC or HPLC to determine the concentration of the remaining alkyl sulfonate relative to the internal standard.[1]
-
Data Processing: Plot the natural logarithm of the substrate's concentration (ln[Substrate]) against time. The slope of the resulting straight line will be equal to the negative of the observed rate constant (-kobs).[1]
-
Comparison: The relative rates (krel) can be determined by normalizing the rate constants of the other sulfonates to that of the mesylate.
Conclusion
While mesylate is a highly effective and widely used leaving group, this comparative analysis demonstrates that aryl sulfonates bearing electron-withdrawing substituents, such as brosylate and particularly nosylate, exhibit superior leaving group ability in SN2 reactions.[1] The choice of sulfonate leaving group should therefore be a strategic decision based on the specific requirements of the synthetic transformation, including the reactivity of the substrate, the desired reaction rate, and the reaction conditions. For unreactive substrates or when faster reaction rates are necessary, nosylate and brosylate present compelling alternatives to the more conventional mesylate and tosylate.
References
Purity Assessment of But-3-yn-1-yl Methanesulfonate from Different Commercial Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. But-3-yn-1-yl methanesulfonate, a key building block in the synthesis of various organic molecules, including PROTAC linkers, is available from several commercial suppliers.[1] This guide provides a comparative overview of the purity of this compound from different suppliers, based on publicly available data, and outlines the key experimental protocols for its purity assessment.
Comparison of Supplier Specifications
The purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial sources. It is important to note that these values are as stated by the suppliers and independent verification is recommended.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Supplier A | 72486-09-0 | C5H8O3S | 148.18 | ≥ 98% |
| Supplier B | 72486-09-0 | C5H8O3S | 148.18 | 95%[2][3] |
| Supplier C | 72486-09-0 | C5H8O3S | 148.18 | > 97% |
| Supplier D | 72486-09-0 | C5H8O3S | 148.18 | ≥ 95% |
Experimental Protocols for Purity Assessment
A comprehensive assessment of the purity of this compound involves multiple analytical techniques to identify the main component and any potential impurities. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound and detecting potential volatile impurities.
Objective: To separate and identify the components in a sample of this compound and to quantify its purity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected compounds in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is a primary method for determining the purity of pharmaceutical ingredients.
Objective: To determine the purity of this compound by separating it from non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 30-70% acetonitrile
-
15-20 min: 70% acetonitrile
-
20-25 min: 70-30% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure and purity of a molecule. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis.
-
-
Data Analysis: The purity is determined by comparing the integral of a characteristic proton signal of this compound with the integral of the internal standard. The chemical shifts and coupling patterns should be consistent with the expected structure.
Experimental Workflow and Data Interpretation
A systematic workflow is crucial for a thorough purity assessment. The following diagram illustrates the logical steps involved in analyzing a sample of this compound.
Potential Impurities
The synthesis of this compound may result in several process-related impurities. Common impurities could include:
-
Residual Starting Materials: But-3-yn-1-ol and methanesulfonyl chloride.
-
By-products: Di(but-3-yn-1-yl) ether or other products from side reactions.
-
Related Sulfonate Esters: Other alkyl methanesulfonates if corresponding alcohols are present as impurities in the starting material.
It is crucial to employ orthogonal analytical methods, such as the ones described above, to ensure the detection and quantification of a wide range of potential impurities. Researchers should always request a Certificate of Analysis (CoA) from the supplier and, if necessary, perform their own purity verification to ensure the quality of the reagent for their specific application.
References
Elusive Reactivity Profile of But-3-yn-1-yl Methanesulfonate: A Call for Cross-Reactivity Studies
Researchers and drug development professionals seeking detailed cross-reactivity data for the bifunctional linker But-3-yn-1-yl methanesulfonate will find a notable absence of comprehensive studies in the current scientific literature. While this reagent is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a systematic evaluation of its reactivity with various functional groups remains unpublished, posing a challenge for predicting potential off-target interactions and optimizing its application.
This compound incorporates two key reactive moieties: a terminal alkyne and a methanesulfonate leaving group. The terminal alkyne is amenable to "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly specific method for conjugation. The methanesulfonate, a good leaving group, is susceptible to nucleophilic substitution by a range of functional groups. However, the interplay and potential for cross-reactivity between these two functionalities across a diverse set of biomolecular functional groups have not been systematically investigated.
Currently, information available from chemical suppliers and databases focuses on the compound's basic properties, such as its molecular formula (C5H8O3S) and its role as a PROTAC linker.[1][2][3][4][5] While the reactivity of terminal alkynes and methanesulfonates are individually well-understood in organic chemistry, specific experimental data on the chemoselectivity of this compound in complex biological environments is lacking. For instance, while the terminal alkyne is designed for specific ligation, the methanesulfonate could potentially react with nucleophilic amino acid side chains, such as cysteine, lysine, or histidine, leading to unintended protein modifications.
A hypothetical experimental workflow to characterize the cross-reactivity of this compound would involve incubating the compound with a panel of model small molecules representing common biological functional groups. Subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) would quantify the extent of reaction with each functional group.
To visualize such a proposed experimental approach, the following workflow diagram is presented:
Figure 1. Proposed experimental workflow for assessing the cross-reactivity of this compound.
Without dedicated studies, researchers are encouraged to perform their own control experiments to determine the reactivity profile of this compound within their specific experimental context. The broader scientific community would greatly benefit from the publication of systematic cross-reactivity and selectivity studies to enable more predictable and efficient use of this and similar bifunctional reagents in drug discovery and chemical biology.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Butyn-1-ol 1-methanesulfonate 95% | CAS: 72486-09-0 | AChemBlock [achemblock.com]
- 4. 72486-09-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
Safety Operating Guide
Proper Disposal of But-3-yn-1-yl Methanesulfonate: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of But-3-yn-1-yl methanesulfonate, a PROTAC linker used in the synthesis of PROTACs. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal. It is crucial to be aware of these hazards to mitigate risks of exposure and environmental contamination.
Hazard Classifications:
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
-
Harmful to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 3)
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Protective gloves
-
Eye protection (safety glasses or goggles)
-
Face protection
-
Lab coat
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H8O3S | PubChem |
| Molecular Weight | 148.18 g/mol | PubChem |
| Melting Point | 146 - 149 °C (295 - 300 °F) | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to use an approved waste disposal plant. Do not attempt to dispose of this chemical down the drain or mix it with other waste.
1. Waste Collection and Storage:
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures proper labeling and hazard communication.
-
Waste Container: If transferring is necessary, use a clearly labeled, compatible, and sealable container. The label should include the chemical name ("this compound"), the appropriate hazard pictograms, and the date of waste generation.
-
Segregation: Do not mix this compound with other waste streams. Store it separately to avoid unintended reactions. Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and certain metals like copper.[1]
-
Storage Location: Store the waste container in a designated, well-ventilated, and locked-up area.[1] Keep the container tightly closed and dry.
2. Handling Contaminated Materials:
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. These should be collected and disposed of through the same approved waste disposal service.
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1] Collect the contaminated absorbent material into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Contaminated PPE: Contaminated clothing should be removed immediately and washed before reuse. Dispose of single-use contaminated PPE (e.g., gloves) in the designated hazardous waste stream.
3. Arranging for Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal company to arrange for pickup.
-
Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
4. Emergency Procedures:
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling But-3-yn-1-yl methanesulfonate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of But-3-yn-1-yl methanesulfonate. The following procedures are based on available data for structurally similar compounds and general laboratory safety principles, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Hazard Summary
This compound is suspected to share hazards with other methanesulfonate compounds, which are known to be toxic and potentially carcinogenic. It is essential to handle this compound with extreme caution.
Potential Hazards Include:
-
Toxic if swallowed.
-
Causes skin and serious eye irritation.[1]
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.
-
May cause damage to organs through prolonged or repeated exposure.
-
Flammable liquid and vapor.[2]
-
Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear protective gloves. | To prevent skin contact, irritation, and allergic reactions. |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing. | To protect against serious eye irritation and damage.[2] |
| Skin and Body Protection | Wear a chemical-resistant lab coat, and consider additional protective clothing if handling large quantities. | To prevent skin absorption and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate, use a NIOSH-approved respirator. | To avoid inhalation of harmful vapors and potential damage to the lungs. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Read and understand all safety precautions before handling. Ensure a safety shower and eyewash station are readily accessible.
-
Engineering Controls: Always work within a certified chemical fume hood to minimize inhalation exposure. Use explosion-proof electrical and ventilating equipment.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.
-
Spill Prevention: Use only non-sparking tools.[1] Ground and bond containers and receiving equipment to prevent static discharge.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Store locked up or in an area accessible only to authorized personnel.
-
Incompatible materials include acids, strong oxidizing agents, and metals.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not empty into drains.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including PPE, should be disposed of as hazardous waste.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If skin irritation or a rash occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
